2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDJRBFOXKCGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280640 | |
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5448-49-7 | |
| Record name | 5448-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-N-(1,3-thiazol-2-yl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in pharmaceutical and chemical research. The document details the compound's physicochemical properties, outlines a robust synthetic protocol, explores its core reactivity as an electrophilic building block, and provides a full spectroscopic characterization. Furthermore, it addresses critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in the synthesis of novel bioactive agents.
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound (Figure 1) represents a quintessential example of this approach, merging two moieties of significant pharmacological interest. The 1,3-thiazole ring is a core component of numerous approved drugs, prized for its unique electronic properties and ability to engage in diverse biological interactions. Thiazole derivatives are known to exhibit a vast range of activities, including antibacterial, anti-inflammatory, and anti-fungal properties[1].
Juxtaposed with this is the α-chloroacetamide group, a highly versatile and reactive functional handle. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions[2]. This reactivity allows chemists to readily conjugate the thiazole scaffold to other molecules of interest, making this compound a valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery.
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This guide serves as a technical deep-dive into the essential chemical properties of this compound, providing the foundational knowledge required for its effective application in a research and development setting.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental work. The key identifiers and computed properties for this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5448-49-7 | [3][4] |
| Molecular Formula | C₅H₅ClN₂OS | [3] |
| Molecular Weight | 176.62 g/mol | [3] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CCl | [3] |
| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [3] |
| Solubility | >26.5 µg/mL (at pH 7.4) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis: Forging the Amide Bond
The primary and most efficient method for synthesizing this compound is the N-acylation of 2-aminothiazole with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Causality of Experimental Design
The choice of reagents and conditions is critical for achieving a high yield and purity.
-
Starting Materials : 2-aminothiazole serves as the nucleophile, with the exocyclic amine being more nucleophilic than the ring nitrogens. Chloroacetyl chloride is the electrophilic acylating agent.
-
Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride[5][6].
-
Base : The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction[1][6].
-
Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to proceed at room temperature to ensure completion[6].
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Figure 2. Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for N-acylation[6]. Researchers should perform their own risk assessment before proceeding.
-
Preparation : In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition : In a separate dry vessel, dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up : Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Chemical Reactivity: The Electrophilic Handle
The primary driver of this compound's synthetic utility is the reactivity of the C-Cl bond. The electron-withdrawing effect of the adjacent carbonyl group makes the methylene carbon (α-carbon) highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity enables its use as an alkylating agent to introduce the N-(1,3-thiazol-2-yl)acetamide moiety onto other molecules. This is a common strategy in drug discovery for linking a pharmacophore (the thiazole) to another binding fragment or scaffold via a stable linker.
Nucleophilic Substitution Reactions
The compound readily undergoes SN2 reactions with various nucleophiles:
-
S-Alkylation : Thiols and thiolate anions are excellent nucleophiles for this reaction, leading to the formation of stable thioether linkages. This is particularly relevant for targeting cysteine residues in proteins or for synthesizing sulfur-containing heterocycles[2][7].
-
N-Alkylation : Primary and secondary amines react to form substituted glycine amides. This allows for the extension of the molecular structure and the introduction of basic centers to modulate solubility and pharmacokinetic properties[2].
-
O-Alkylation : Alcohols and phenols can also serve as nucleophiles, typically in the presence of a base, to form ether linkages.
General Reactivity Diagram
Caption: Figure 3. General Sₙ2 reaction pathway with common O, N, and S nucleophiles.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data, sourced from the SpectraBase repository, provides the characteristic spectroscopic signature of the compound[3].
| Analytical Data | Observed Signals and Interpretation |
| ¹H NMR | δ (ppm): ~4.3 (s, 2H, -CO-CH₂ -Cl), ~7.2 (d, 1H, Thiazole CH ), ~7.5 (d, 1H, Thiazole CH ), ~12.3 (br s, 1H, -NH -CO). Interpretation: The singlet at ~4.3 ppm is characteristic of the isolated methylene protons. The two doublets confirm the thiazole ring protons. The broad singlet at high chemical shift is the amide proton. |
| ¹³C NMR | δ (ppm): ~43 (-C H₂Cl), ~114 (Thiazole C -H), ~138 (Thiazole C -H), ~158 (Thiazole C -N), ~165 (-C =O). Interpretation: Key signals include the alkyl chloride carbon, the three distinct thiazole carbons, and the downfield amide carbonyl carbon. |
| Mass Spec (GC-MS) | m/z: 176 (M⁺), 100 ([M-C₂H₂Cl]⁺), 49 ([CH₂Cl]⁺). Interpretation: The molecular ion peak at 176 confirms the molecular weight. The peak at 100 corresponds to the 2-aminothiazole fragment, a common fragmentation pattern. |
| IR Spectroscopy | ν (cm⁻¹): ~3250 (N-H stretch), ~1680 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~750 (C-Cl stretch). Interpretation (Predicted): Strong absorbances are expected for the N-H bond and the amide carbonyl group, which are highly characteristic. The C-Cl stretch appears in the fingerprint region. |
Safety, Handling, and Toxicology
This compound is an irritant and should be handled with care using appropriate personal protective equipment (PPE). The GHS classification highlights its potential hazards.
| GHS Hazard Classification | |
| Pictograms | Danger |
| H-Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| P-Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
(Source: PubChem[3])
Safe Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this and other α-halo acetamides.
Caption: Figure 4. A three-stage workflow for the safe handling and disposal of the reagent.
Conclusion and Future Outlook
This compound is a compound of significant strategic value in modern chemical synthesis. Its straightforward preparation, combined with the reliable and versatile reactivity of the α-chloroacetamide moiety, establishes it as a premier building block for the elaboration of thiazole-containing molecules. The insights provided in this guide—from synthesis and reactivity to spectroscopic analysis and safety—are intended to empower researchers to confidently and effectively utilize this compound in their discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, the applications for well-designed, reactive intermediates like this one will undoubtedly expand, particularly in the fields of covalent inhibitor design and targeted drug delivery.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Foreword: The Imperative of Unambiguous Characterization
In the realm of drug discovery and materials science, the thiazole moiety is a cornerstone of heterocyclic chemistry, lauded for its wide spectrum of biological activities.[1][2] The compound 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (IUPAC Name: this compound[3]) is a key intermediate and building block in the synthesis of more complex, pharmacologically active molecules. Its precise molecular structure is the bedrock upon which all subsequent research—be it medicinal chemistry, process development, or quality control—is built. An error in characterization can lead to misinterpreted biological data and wasted resources.
Foundational Properties and Safety Considerations
Before any analytical work commences, a thorough understanding of the compound's known properties and handling requirements is paramount. This ensures both experimental success and, more importantly, personnel safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | [3] |
| Molecular Weight | 176.62 g/mol | [3][4] |
| CAS Number | 5448-49-7 | [3][4] |
| Appearance | Solid (form depends on crystallization) | Assumed |
| IUPAC Name | This compound | [3] |
1.1. Mandatory Safety Protocol
The chloroacetamide functional group is a known alkylating agent and warrants careful handling.[5] GHS classifications for this compound and its analogues indicate significant hazards.[3][6][7]
-
Hazard Profile : Harmful if swallowed, causes skin irritation, and may cause serious eye damage.[3][7]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles.[8]
-
Handling : Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[8]
The Elucidation Workflow: A Multi-Pronged Approach
Structural elucidation is a process of evidence accumulation. No single technique provides all the answers. The most robust approach integrates data from multiple orthogonal techniques, as illustrated in the workflow below.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]
- 5. chemos.de [chemos.de]
- 6. 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C11H8Cl2N2OS | CID 1479320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS 5448-49-7): A Versatile Building Block in Modern Chemistry
Foreword: Unpacking a Privileged Scaffold
In the landscape of synthetic and medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. The thiazole ring system is one such "privileged scaffold," renowned for its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2][3][4] When this heterocyclic core is functionalized with a reactive chloroacetamide group, the result is 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS 5448-49-7)—a molecule that serves not as an end product, but as a highly versatile and reactive intermediate.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its chemical behavior, and its strategic application in the construction of complex, high-value molecules. We will explore its fundamental properties, validated synthetic protocols, and the logical framework for its use, grounded in authoritative scientific literature.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound. It synergistically combines the aromatic, electron-rich nature of the 2-aminothiazole core with the electrophilic reactivity of the chloroacetyl group. This duality is the foundation of its utility.
Chemical Structure:
Key Physicochemical Data:
A summary of the compound's essential properties provides a practical foundation for its use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5448-49-7 | [5][6][7] |
| Molecular Formula | C₅H₅ClN₂OS | [5][6] |
| Molecular Weight | 176.62 g/mol | [5][6] |
| IUPAC Name | This compound | [5][6] |
| Appearance | White to off-white solid/crystals | [8] |
| Melting Point | 167-170 °C | [8] |
| Solubility | >26.5 µg/mL in aqueous solution (pH 7.4) | [5] |
| SMILES | C1=CSC(=N1)NC(=O)CCl | [5][6] |
| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [5][6] |
Synthesis and Reaction Mechanism: A Validated Protocol
The most direct and widely employed synthesis of this compound is the N-acylation of 2-aminothiazole with chloroacetyl chloride.[1][9] This reaction is a classic example of nucleophilic acyl substitution, where the exocyclic amine of the thiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Experimental Protocol: Conventional Synthesis
This protocol is a robust, well-established method for laboratory-scale synthesis.
Materials:
-
2-Aminothiazole
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Benzene, Toluene, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine - TEA) or Potassium Carbonate (K₂CO₃)[1][10]
Step-by-Step Methodology:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-aminothiazole (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.[10] The base is critical; it serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the stirred mixture at room temperature. The dropwise addition is essential to control the exothermic nature of the reaction.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours.[1][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent like Dichloromethane (DCM).[10] The resulting mixture is then washed with water to remove the base and its salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final white crystalline product.[1]
Workflow Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Comparative Insight: Microwave-Assisted Synthesis
Modern synthetic chemistry often employs microwave irradiation to accelerate reactions. For chloroacetamide synthesis, this technique drastically reduces reaction times from hours to minutes (e.g., 30-35 mins) and can lead to improved yields when compared to conventional heating methods.[11][12] The choice between methods depends on available equipment, scale, and desired throughput.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in the electrophilic nature of the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, making the compound an excellent alkylating agent for various nucleophiles, particularly sulfur, oxygen, and nitrogen atoms.[13]
This reactivity allows it to serve as a molecular "linker" or "handle" to introduce the thiazole-acetamide moiety into larger, more complex structures. This is a common strategy in the synthesis of potential drug candidates. For instance, it can be reacted with thiol-containing heterocycles (e.g., mercaptobenzimidazoles) to form new C-S bonds, a key step in building libraries of compounds for biological screening.[13]
Role in Drug Discovery and Medicinal Chemistry
While not an active pharmaceutical ingredient itself, this compound is a key intermediate in the synthesis of compounds with a wide range of biological activities. The thiazole nucleus is a component of numerous drugs, and derivatives of this scaffold have shown promise as:
-
Antimicrobial and Antifungal Agents: The combination of a thiazole ring with other pharmacophores often leads to potent antimicrobial activity.[1][9]
-
Anti-inflammatory Agents: Thiazole derivatives are known to exhibit anti-inflammatory properties.[1]
-
Anticancer Agents: Recently, this structural motif has been incorporated into novel tubulin polymerization inhibitors, which are a critical class of anticancer drugs.[3] The acetamide linker provides a rigid and defined spatial orientation for other pharmacophoric groups to bind effectively to their biological targets.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
-
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. Characteristic peaks for this molecule include N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.[9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[9]
-
Chromatography (TLC, HPLC): Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used for quantitative purity analysis.[11]
Safety, Handling, and Toxicology
As a reactive chemical intermediate, proper handling of this compound is paramount.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5][14][15]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5][14][15]
-
Acute Toxicity, Inhalation/Dermal: May be harmful if inhaled or in contact with skin.[5]
Safe Handling Protocol
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Eye Protection: Wear chemical safety goggles or a face shield.[14][16]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[16]
-
Body Protection: Wear a lab coat to prevent skin contact.[14]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14][15]
Safety Workflow Diagramdot
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]
- 7. 5448-49-7|2-Chloro-N-(thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 8. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
An In-depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key chemical intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's nomenclature, properties, synthesis, and applications.
Introduction: A Versatile Heterocyclic Building Block
This compound belongs to the family of α-haloacetamides and is distinguished by the presence of a thiazole ring. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its wide range of biological activities.[1][2] The compound itself serves as a crucial precursor, leveraging the reactivity of its chloroacetyl group for further chemical modifications. The electrophilic nature of the carbon adjacent to the chlorine atom makes it a prime target for nucleophilic substitution, enabling the construction of more complex molecular architectures. This guide will delve into the fundamental chemical identity, synthesis, and scientific relevance of this important compound.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure is fundamental to all chemical research. This section elucidates the formal naming conventions and common identifiers for this compound.
IUPAC Nomenclature
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[3]
This name is systematically derived from its structure:
-
Acetamide : This is the parent functional group, a two-carbon amide (CH₃-CO-NH₂).
-
2-chloro- : This prefix indicates that a chlorine atom is substituted on the second carbon of the acetamide backbone (the carbon of the acetyl group that is not the carbonyl carbon).
-
N-(1,3-thiazol-2-yl) : This part of the name specifies that the substituent is attached to the nitrogen atom (N-) of the acetamide. The substituent itself is a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. The numbers 1,3- denote the positions of the sulfur and nitrogen atoms in the ring, respectively. The -2-yl suffix indicates that the thiazole ring is attached to the acetamide's nitrogen via its second carbon atom.
Caption: IUPAC Naming Convention Breakdown.
Synonyms and Identifiers
In scientific literature and commercial catalogs, a compound is often referred to by various names and codes. The following table summarizes the key identifiers for this compound.[3]
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 5448-49-7 | PubChem[3] |
| Molecular Formula | C₅H₅ClN₂OS | PubChem[3] |
| Molecular Weight | 176.62 g/mol | PubChem[3] |
| Common Synonyms | 2-Chloro-N-thiazol-2-yl-acetamide | PubChem[3] |
| 2-chloro-N-(thiazol-2-yl)acetamide | PubChem[3] | |
| Acetamide, 2-chloro-N-(2-thiazolyl)- | PubChem[3] | |
| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CCl | PubChem[3] |
Chemical Structure
The two-dimensional structure provides a clear representation of the atomic connectivity.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The general principle involves the acylation of 2-aminothiazole with a reactive derivative of chloroacetic acid.
Experimental Protocol: Synthesis via Chloroacetylation
This protocol describes a standard laboratory procedure for the synthesis of the title compound from 2-aminothiazole and chloroacetyl chloride.[4][5]
Materials:
-
2-Aminothiazole
-
Chloroacetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Reagent Addition: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture over 30 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Mechanistic Rationale and Reactivity
The synthesis proceeds via a nucleophilic attack of the primary amine group of 2-aminothiazole on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base like triethylamine is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
The primary site of reactivity on the resulting molecule is the C-Cl bond. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is the cornerstone of its utility as a synthetic intermediate for building larger, more functionalized molecules.[4]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to introduce the N-(thiazol-2-yl)acetamide moiety into a target structure.
-
Synthetic Intermediate: It is a key building block for synthesizing a variety of heterocyclic compounds. The reactive chloro group allows for S-alkylation, N-alkylation, and O-alkylation reactions, forming new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively.[4]
-
Medicinal Chemistry: Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This precursor is used in the synthesis of novel drug candidates that incorporate the thiazole scaffold, which is valued for its metabolic stability and ability to engage in hydrogen bonding.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
2-Chloro-N-(1,3-thiazol-2-yl)acetamide mechanism of action
An In-depth Technical Guide to the Mechanistic Landscape of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its Derivatives
This guide provides a comprehensive technical overview of this compound, a foundational scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental designs and to propose logical frameworks for elucidating the mechanisms of action for this class of compounds. While the precise molecular mechanism of the parent compound is not extensively documented, this guide synthesizes data from its numerous derivatives to postulate its biological activities and to provide robust protocols for further investigation.
Introduction: The Thiazole Acetamide Core
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of clinically significant molecules, including the antibiotic Penicillin and the tyrosine kinase inhibitor Dasatinib.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an excellent pharmacophore. When combined with a chloroacetamide group, as in this compound, it becomes a versatile intermediate for creating libraries of novel compounds with diverse biological activities.[3][4][5] The inherent reactivity of the chlorine atom allows for nucleophilic substitution, providing a straightforward method to introduce various functional groups and explore structure-activity relationships (SAR).[6][7]
This guide will explore the postulated mechanisms of action for this compound class, grounded in the observed biological effects of its derivatives, which prominently include antimicrobial and anticancer activities.
Postulated Mechanisms of Action: Insights from Derivatives
The therapeutic potential of this compound is best understood by examining the biological targets of its more complex analogues. The core structure serves as a building block, and its derivatization leads to compounds with significant inhibitory actions against various enzymes and cellular processes.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
Derivatives of the thiazole acetamide scaffold have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria.[3][8][9] Molecular docking studies on these derivatives suggest a multi-target mechanism of action.
-
Inhibition of DNA Gyrase and Kinases: Docking studies performed on hybrid molecules containing the 2-mercaptobenzothiazole acetamide core revealed that these compounds likely inhibit bacterial growth by interacting with the same hydrophobic pockets as established antibiotics like levofloxacin.[3] The primary targets are believed to be essential enzymes for bacterial survival, such as DNA gyrase and various bacterial kinases.[3] The inhibition of DNA gyrase prevents DNA replication, leading to bacterial cell death.
The following diagram illustrates the proposed antibacterial mechanism.
Caption: Postulated antibacterial mechanism of thiazole acetamide derivatives.
Anticancer Activity: Disrupting Cancer Cell Machinery
The thiazole nucleus is a cornerstone in the development of anticancer agents.[1][2][10] Derivatives of this compound have shown antiproliferative activity against various cancer cell lines, suggesting they may act on multiple fronts to inhibit tumor growth.[4][11]
-
Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are overexpressed or hyperactive in tumor cells.[10] Thiazole-containing compounds have been successfully designed as inhibitors for several critical enzymes:
-
Human Lactate Dehydrogenase A (hLDHA): Some thiazole derivatives have been designed to inhibit hLDHA, an enzyme crucial for anaerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancers.[12] By disrupting this pathway, the compounds can starve cancer cells of energy.
-
Protein Kinases: Kinases are central to cell signaling pathways that control growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and B-RAFV600E, which are often mutated or dysregulated in cancer.[10]
-
The diagram below outlines the potential anticancer mechanisms.
Caption: Potential anticancer mechanisms of thiazole acetamide derivatives.
Experimental Protocols for Mechanistic Elucidation
To validate these postulated mechanisms and fully characterize the activity of this compound or its novel derivatives, a systematic experimental approach is required. The following protocols provide a self-validating framework for investigation.
Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide Derivatives
The core directive of synthesizing derivatives is to explore SAR. This protocol is a generalized procedure based on established literature.[4][6][9]
Workflow Diagram:
Caption: Workflow for synthesizing a library of thiazole acetamide derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-aminothiazole (1 equivalent) and a mild base such as triethylamine or potassium carbonate (1-1.2 equivalents) in a suitable aprotic solvent (e.g., chloroform, DMF, or toluene) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the mixture to 0-5 °C. This is critical to control the exothermic reaction with the highly reactive acid chloride.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature prevents side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice or cold water to precipitate the product, this compound.
-
Purification & Derivatization:
-
Filter, wash, and dry the intermediate product.
-
For derivatization, react the intermediate with various nucleophiles (e.g., substituted anilines, heterocyclic amines) in a suitable solvent, often with refluxing, to yield the final derivative library.
-
-
Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR) and Mass Spectrometry.[3][11][13]
In Vitro Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow selected bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight to reach the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4 °C. This step cross-links proteins to the plate.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Quantitative Data Summary
While specific data for the parent compound this compound is sparse, the following table summarizes representative activity data for some of its derivatives from the literature to illustrate the scaffold's potential.
| Compound Class | Target Organism/Cell Line | Activity Type | Representative IC₅₀ / MIC | Reference |
| 2-Mercaptobenzothiazole Acetamide Derivatives | B. subtilis, S. aureus | Antibacterial | MIC ≈ 8-16 µg/mL | [3] |
| N-(4-(4-bromophenyl)thiazol-2-yl) Acetamide Derivatives | MCF-7 (Breast Cancer) | Anticancer | IC₅₀ ≈ 5-10 µM | [4][11] |
| Thiazole Phenyl Sulfonyl Derivatives | B-RAFV600E Kinase | Enzyme Inhibition | IC₅₀ ≈ 23 nM | [10] |
| N-phenyl Acetamide Thiazolidinedione Derivatives | S. aureus, E. coli | Antibacterial | Zone of Inhibition ≈ 15-20 mm | [8] |
Conclusion and Future Directions
This compound is a highly valuable chemical scaffold. Evidence from its numerous derivatives strongly suggests that its biological activities are likely driven by the inhibition of key enzymes in pathogenic microbes and cancer cells, including bacterial DNA gyrases and protein kinases. The chloroacetamide moiety serves as a reactive handle, enabling the synthesis of large compound libraries for probing structure-activity relationships.
Future research should focus on:
-
Direct Target Identification: Employing techniques like affinity chromatography or activity-based protein profiling to identify the specific molecular targets of the parent compound and its most active derivatives.
-
Elucidation of Signaling Pathways: Investigating the downstream cellular effects of compound treatment using transcriptomics and proteomics.
-
Pharmacokinetic Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of lead compounds to assess their drug-likeness.
By following the integrated synthetic and biological protocols outlined in this guide, researchers can systematically explore the vast potential of the thiazole acetamide scaffold and contribute to the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 5039-16-7 | Benchchem [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. jocpr.com [jocpr.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in Organic Solvents
Foreword: Understanding the Solubility Profile of a Key Synthetic Intermediate
Welcome to a comprehensive exploration of the solubility characteristics of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This molecule, with the chemical formula C₅H₅ClN₂OS, is a significant building block in medicinal chemistry and drug development, often serving as a precursor for more complex bioactive compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and scientists. It dictates the choice of reaction media, purification strategies like recrystallization, and formulation approaches. This guide is designed to provide a deep dive into the theoretical and practical aspects of this compound's solubility, moving beyond simple data points to explain the underlying chemical principles.
Physicochemical Properties: A Molecular Portrait
To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
Molecular Structure:
Caption: Molecular structure of this compound.
This compound possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The lone pairs on these heteroatoms can act as hydrogen bond acceptors.
-
Amide Linkage (-NH-C=O): This is a highly polar group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | PubChem[2] |
| Molecular Weight | 176.62 g/mol | PubChem[2] |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds[3] |
| Aqueous Solubility | >26.5 µg/mL at pH 7.4 | PubChem[2] |
The molecule's structure suggests a moderate to high polarity. The presence of multiple polar functional groups and hydrogen bonding capabilities are the primary drivers of its solubility behavior. The principle of "like dissolves like" is the cornerstone of predicting its solubility in various organic solvents.[4][5] Polar solvents will be more effective at dissolving this compound than nonpolar solvents.
Predicted Solubility in Common Organic Solvents
Table 2: Predicted Solubility Profile
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar molecules and accepting hydrogen bonds. |
| Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions.[6] |
| Methanol | High | Soluble | A polar protic solvent that can engage in hydrogen bonding with the amide and thiazole groups. |
| Ethanol | High | Soluble | Similar to methanol, but slightly less polar. Recrystallization from ethanol is plausible, suggesting moderate solubility at room temperature and higher solubility when heated.[6][7] |
| Acetone | Medium-High | Moderately Soluble | A polar aprotic solvent with a strong dipole moment that can interact with the polar groups of the solute. |
| Acetonitrile | Medium-High | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Ethyl Acetate | Medium | Sparingly Soluble | Less polar than the above solvents, it will have a reduced capacity to solvate the highly polar amide group. |
| Dichloromethane (DCM) | Medium | Sparingly Soluble | A common solvent for organic reactions, its moderate polarity may allow for some dissolution. |
| Toluene | Low | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups. |
| Hexane | Low | Insoluble | A nonpolar aliphatic solvent, very poor at dissolving polar compounds. |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
To empirically determine the solubility of this compound, a robust and reproducible experimental protocol is essential. The following describes the isothermal shake-flask method, a gold standard for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of calibration standards of lower, known concentrations.
-
Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Equilibration:
-
For each solvent to be tested, add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles, which would lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration using the previously generated calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Implications for Research and Development
A clear understanding of the solubility of this compound has direct and practical consequences in a laboratory setting:
-
Reaction Chemistry: The choice of solvent for a reaction involving this compound will depend on its ability to dissolve both the starting material and other reagents. Solvents like DMF or acetonitrile are likely good candidates for homogeneous reaction mixtures.
-
Purification: Recrystallization is a common technique for purifying solid compounds. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water could be effective for this compound.
-
Analytical Chemistry: For techniques like HPLC, knowing the solubility helps in preparing stock solutions and choosing the appropriate mobile phase.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is lacking, a systematic approach based on its physicochemical properties allows for robust predictions. The molecule's inherent polarity, driven by its amide linkage and thiazole ring, suggests high solubility in polar solvents like DMSO and DMF, and moderate solubility in alcohols and other polar aprotic solvents. For precise quantitative data, the isothermal shake-flask method, coupled with HPLC analysis, provides a reliable and accurate experimental pathway. This foundational knowledge is indispensable for the effective utilization of this important chemical intermediate in the advancement of chemical synthesis and drug discovery.
References
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpsr.info [ijpsr.info]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key heterocyclic intermediate in medicinal chemistry. The document details the molecule's fundamental chemical and physical properties, outlines a robust and detailed protocol for its synthesis, and explores its significance as a versatile building block for developing pharmacologically active agents. The narrative emphasizes the causality behind synthetic choices and discusses the well-established biological potential of the broader class of thiazole acetamide derivatives, which includes antibacterial, antifungal, and anticancer activities. Safety protocols, handling procedures, and an exemplary experimental workflow for biological screening are also presented to equip researchers with field-proven insights for their work with this compound.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous FDA-approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1][3] The thiazole nucleus is a cornerstone in the development of agents with a wide spectrum of therapeutic applications, such as anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4]
The N-acetamido-thiazole moiety, in particular, serves as a critical pharmacophore. The chloroacetamide group, as seen in this compound, is a reactive electrophile. This feature makes the compound an exceptionally useful intermediate, allowing for facile nucleophilic substitution reactions to build a diverse library of more complex molecules. By reacting the terminal chlorine atom with various nucleophiles (e.g., amines, thiols), scientists can systematically modify the parent structure to optimize biological activity, selectivity, and pharmacokinetic profiles, a core tenet of modern drug discovery.[1]
Chemical and Physical Properties
This compound is a small molecule whose properties are defined by its thiazole ring and reactive chloroacetamide side chain. A summary of its key identifiers and computed properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | [5] |
| Molecular Weight | 176.62 g/mol | [5] |
| CAS Number | 5448-49-7 | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Assumed to be a solid (based on related compounds) | |
| Solubility | >26.5 µg/mL (in aqueous buffer at pH 7.4) | [5] |
| SMILES | C1=CSN=C1NC(=O)CCl | |
| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [5] |
Note: Experimental data on properties like melting point and detailed spectral analysis are not widely published. Commercial suppliers note that analytical data is not routinely collected for this compound, and the buyer assumes responsibility for confirming identity and purity.[6]
Synthesis of this compound
The synthesis of the title compound is a standard N-acylation reaction. The most direct and common method involves the reaction of 2-aminothiazole with chloroacetyl chloride. The thiazole nitrogen is nucleophilic and attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on established methodologies for the acylation of aminothiazoles.[7]
Materials:
-
2-Aminothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reflux, filtration, and extraction
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (e.g., 0.1 mol) in 100 mL of anhydrous chloroform.
-
Addition of Base: Add anhydrous potassium carbonate (e.g., 0.2 mol, 2 equivalents) to the solution. This heterogeneous mixture will act as an acid scavenger.
-
Addition of Acylating Agent: While stirring the mixture vigorously, add chloroacetyl chloride (e.g., 0.1 mol, 1 equivalent) dropwise at room temperature. The addition may be exothermic; a water bath can be used for cooling if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the 2-aminothiazole spot indicates reaction completion.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts from the mixture and wash the solid cake with a small amount of fresh chloroform.
-
Workup - Extraction: Transfer the combined chloroform filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product, this compound.
Synthesis Workflow and Mechanism
The workflow illustrates the key steps from reactants to the purified final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
The Thiazole Ring: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone pharmacophore in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of the thiazole moiety in drug discovery, delving into its pivotal role in the development of anticancer, antimicrobial, and anti-inflammatory agents. We will examine the synthetic strategies for accessing thiazole derivatives, dissect the intricate structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their evaluation. This document is intended to be a practical resource for professionals in the field, offering both foundational knowledge and actionable insights to drive the next generation of thiazole-based drug development.
The Thiazole Scaffold: A Foundation of Therapeutic Versatility
The thiazole ring's prevalence in both natural products and synthetic drugs underscores its remarkable versatility as a pharmacophore.[1] Its aromatic nature, coupled with the presence of heteroatoms, allows for a multitude of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. This adaptability has led to the successful development of a wide range of therapeutic agents.[2] In fact, a significant number of FDA-approved drugs feature this heterocyclic core, highlighting its clinical relevance and therapeutic success.[3][4]
The thiazole nucleus is a fundamental component of several clinically significant drugs, including the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam.[3][5][6] Its widespread application stems from its ability to serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic properties and target engagement.
Synthetic Strategies for Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse array of derivatives. Two of the most prominent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for the formation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide.[7] This method is lauded for its simplicity, high yields, and the stability of the resulting aromatic products.[8]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product, 2-amino-4-phenylthiazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure compound.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a multi-step mechanism:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[9] This method is particularly useful for accessing thiazoles with a primary amino group at the C5 position.
Mechanism of the Cook-Heilbron Synthesis
The mechanism involves the initial formation of a dithiocarbamate, followed by intramolecular cyclization and tautomerization:
Caption: Mechanism of the Cook-Heilbron Synthesis.
Thiazole Pharmacophore in Anticancer Drug Discovery
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting a variety of mechanisms to induce cancer cell death.[10][11] Their modes of action include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][12]
Thiazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-containing compounds have been successfully developed as potent kinase inhibitors.[13]
Structure-Activity Relationship (SAR) Insights
-
Scaffold Rigidity: A rigid thiazole core often provides a stable platform for optimal orientation of substituents within the kinase active site.
-
Substituents at C2 and C4: These positions are frequently modified to achieve selectivity and potency. For example, in the case of Dasatinib, the 2-chloro-6-methylphenyl group at the C4 position and the (2-hydroxyethyl)piperazinyl-carboxamide side chain at the C2 position are crucial for its activity against BCR-ABL kinase.
-
Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, forming key interactions with hinge region residues of the kinase domain.[10]
Thiazole-Based Tubulin Polymerization Inhibitors
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer therapy. Several thiazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
Structure-Activity Relationship (SAR) Insights
-
Aromatic Substituents: The presence of specific aromatic groups at the C2 and C4/C5 positions of the thiazole ring is often critical for tubulin binding.
-
Conformational Restriction: The thiazole ring can act as a linker to hold two aromatic moieties in a specific conformation that mimics the binding of colchicine to tubulin.
-
Substitution Pattern: The nature and position of substituents on the aromatic rings can significantly impact the potency of tubulin polymerization inhibition. For instance, methoxy groups on a phenyl ring are often associated with enhanced activity.[14]
Experimental Evaluation of Anticancer Activity
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Apoptosis Markers
Western blotting can be used to detect the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[16]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Caption: Anticancer mechanisms of thiazole derivatives.
Thiazole Pharmacophore in Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have demonstrated significant potential in this area, with some exhibiting broad-spectrum activity.[18][19]
Structure-Activity Relationship (SAR) of Antimicrobial Thiazoles
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the thiazole ring and appended moieties, plays a crucial role in its ability to penetrate bacterial cell membranes.
-
Hybrid Molecules: Combining the thiazole scaffold with other known antimicrobial pharmacophores, such as quinolones or sulfonamides, can lead to synergistic effects and enhanced activity.[20]
-
Specific Substituents: The presence of electron-withdrawing groups, such as nitro or halo groups, on aromatic rings attached to the thiazole core can increase antimicrobial potency.[19]
Experimental Evaluation of Antimicrobial Activity
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare serial twofold dilutions of the thiazole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Thiazole Pharmacophore in Anti-inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][21]
Structure-Activity Relationship (SAR) of Anti-inflammatory Thiazoles
-
Acidic Moiety: The presence of a carboxylic acid or a bioisosteric equivalent is often required for COX inhibition.
-
Diaryl Substitution: Many potent anti-inflammatory thiazoles feature two aromatic rings attached to the thiazole core, mimicking the structure of known COX inhibitors.[22]
-
Substitution Pattern: The substitution pattern on the aryl rings can influence the selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[22]
Case Study: The Development of a Thiazole-Containing Drug
A prime example of a successful thiazole-containing drug is Meloxicam , a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[6] Its development showcases the strategic incorporation of the thiazole ring to achieve a desired pharmacological profile. The 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide core is linked to a thiazole ring, and this structural feature is crucial for its COX-2 selectivity.
Conclusion and Future Perspectives
The thiazole ring continues to be a highly valuable and versatile pharmacophore in drug discovery. Its presence in a multitude of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole derivatives will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. The future of thiazole-based drug discovery lies in the rational design of more selective and potent compounds, leveraging computational tools and high-throughput screening to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Meloxicam - Wikipedia [en.wikipedia.org]
- 7. kuey.net [kuey.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. jchemrev.com [jchemrev.com]
- 19. mdpi.com [mdpi.com]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Introduction: The Strategic Importance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1] Its derivatization is a key strategy for exploring structure-activity relationships (SAR) and discovering novel therapeutic agents. The synthesis of this compound represents a critical step in this process, creating a versatile intermediate. The reactive chloromethyl group serves as a chemical handle for further functionalization through nucleophilic substitution, allowing for the construction of diverse molecular libraries.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from 2-aminothiazole. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary analytical methods for product characterization, all while emphasizing critical safety considerations.
Part 1: Mechanistic Insights and Scientific Rationale
The conversion of 2-aminothiazole to this compound is a classic example of nucleophilic acyl substitution. Understanding the role of each component is fundamental to achieving a successful and high-yielding synthesis.
-
The Nucleophile: 2-Aminothiazole possesses a primary amino group (-NH₂) attached to the thiazole ring. The lone pair of electrons on the nitrogen atom initiates the reaction by attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
The Electrophile: Chloroacetyl chloride is a highly reactive acylating agent. The electron-withdrawing nature of the adjacent chlorine atom and the carbonyl oxygen makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
The Acid Scavenger (Base): The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the nitrogen of the starting 2-aminothiazole, forming an ammonium salt. This deactivates the nucleophile and halts the reaction. Therefore, a non-nucleophilic base, such as potassium carbonate, triethylamine (TEA), or pyridine, is essential to neutralize the HCl as it forms, driving the reaction to completion.[2][3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chloroacetyl chloride reacts violently with water, hydrolyzing to chloroacetic acid and HCl.[4][5] This side reaction consumes the acylating agent and introduces impurities. Therefore, the use of anhydrous solvents (e.g., dichloromethane, chloroform, acetone) and flame-dried glassware is critical to the success of the experiment.
-
Controlled Temperature: The acylation reaction is typically exothermic. The initial addition of chloroacetyl chloride is performed at a reduced temperature (0 °C) to moderate the reaction rate, prevent thermal decomposition, and minimize the formation of undesired byproducts.
-
Dropwise Addition: Adding the chloroacetyl chloride solution slowly (dropwise) ensures that the heat generated can be effectively dissipated, maintaining control over the reaction temperature and preventing localized overheating.
Part 2: Experimental Protocol and Data Presentation
This section provides a detailed, step-by-step protocol for the synthesis, including materials, safety precautions, and methods for characterization.
Materials and Reagents
| Reagent/Material | Chemical Formula | Mol. Weight ( g/mol ) | CAS No. | Notes |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | Pale yellow solid. Potential irritant. |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Colorless to light yellow liquid. Highly corrosive, lachrymator, reacts with water.[4][5][6] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous. Used as the base. |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 67-66-3 | Anhydrous. Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Alternative anhydrous solvent. |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Alternative anhydrous solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography/recrystallization. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: Chloroacetyl chloride is highly corrosive, toxic if inhaled, and a potent lachrymator.[4][6] This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Handling Chloroacetyl Chloride: This reagent reacts violently with water and moisture to produce toxic HCl gas.[4][5] Use dry syringes or cannulas for transfers. Keep away from alcohols, bases, and amines.[5]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[4]
Synthesis Workflow Diagram
Caption: Workflow for synthesis via N-acylation.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the N-acylation of aminothiazoles.[7]
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-aminothiazole (e.g., 5.0 g, 0.05 mol) and anhydrous potassium carbonate (e.g., 8.3 g, 0.06 mol).
-
Solvent Addition: Add anhydrous chloroform (100 mL) to the flask. Stir the suspension vigorously.
-
Cooling: Immerse the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C with continuous stirring.
-
Acylating Agent Preparation: In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 4.4 mL, 0.055 mol) in anhydrous chloroform (20 mL).
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the stirred suspension of 2-aminothiazole over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The disappearance of the 2-aminothiazole spot indicates the reaction is nearing completion.
-
Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature (40-50 °C), to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Part 3: Product Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product.
Physicochemical and Spectroscopic Data
| Property | 2-Aminothiazole (Starting Material) | This compound (Product) |
| Molecular Formula | C₃H₄N₂S | C₅H₅ClN₂OS |
| Molecular Weight | 100.14 g/mol | 176.62 g/mol [8] |
| Appearance | Pale yellow solid | Off-white to white crystalline solid |
| Melting Point | 91-93 °C | ~204-206 °C (Literature values may vary) |
Expected Analytical Results
-
FT-IR (KBr, cm⁻¹):
-
N-H stretch: A sharp peak around 3200-3300 cm⁻¹ (indicative of the secondary amide N-H).
-
C=O stretch: A strong absorption peak around 1680-1700 cm⁻¹ (characteristic of the amide carbonyl group).[9]
-
C-Cl stretch: A peak in the range of 700-800 cm⁻¹.
-
Disappearance of the characteristic primary amine N-H scissoring band from the starting material.
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
~12.5 ppm (s, 1H): Amide N-H proton.
-
~7.5 ppm (d, 1H): Thiazole ring proton.
-
~7.2 ppm (d, 1H): Thiazole ring proton.
-
~4.4 ppm (s, 2H): Methylene protons (-CH₂Cl).
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
~165 ppm: Amide carbonyl carbon (C=O).
-
~158 ppm: Thiazole ring carbon (C-N).
-
~138 ppm: Thiazole ring C-H.
-
~114 ppm: Thiazole ring C-H.
-
~43 ppm: Methylene carbon (-CH₂Cl).
-
-
Mass Spectrometry (EI-MS):
-
Expected molecular ion peak (M⁺) at m/z = 176, with a characteristic (M+2) peak at m/z = 178 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
detailed protocol for acylation of 2-aminothiazole with chloroacetyl chloride
Application Note & Detailed Protocol
Topic: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide via Acylation of 2-Aminothiazole
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the 2-amino group is a critical step in the synthesis of novel derivatives. This application note provides a comprehensive, field-proven protocol for the N-acylation of 2-aminothiazole with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamide, a key intermediate for further elaboration in drug discovery programs.[3] We will delve into the reaction mechanism, provide a detailed step-by-step experimental guide, discuss critical process parameters, and outline essential safety procedures for handling the hazardous reagents involved.
Scientific Foundation: The Reaction Mechanism
The synthesis of 2-chloro-N-(thiazol-2-yl)acetamide proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) of 2-aminothiazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Causality of Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group initiates the attack on the carbonyl carbon of chloroacetyl chloride. This is the rate-determining step.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This deprotonation of the newly formed amide's nitrogen is crucial as it prevents the protonation of the starting 2-aminothiazole, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
The reaction is highly exothermic and liberates corrosive HCl gas, necessitating careful temperature control and the use of a base scavenger.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to the isolation of the purified final product.
Caption: Workflow for the synthesis of 2-chloro-N-(thiazol-2-yl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4][5]
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Aminothiazole | ≥98% Purity | Sigma-Aldrich | 96-50-4 | Store in a cool, dry place. |
| Chloroacetyl Chloride | ≥98% Purity | Sigma-Aldrich | 79-04-9 | Extremely Corrosive & Lachrymator. Handle in a fume hood. |
| Triethylamine (TEA) | ≥99%, Anhydrous | Fisher Scientific | 121-44-8 | Acts as an HCl scavenger. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | 68-12-2 | Use a dry solvent to prevent hydrolysis of the acid chloride. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR | 144-55-8 | For preparing a 5% aqueous solution. |
| Ethanol | Reagent Grade, 95% | VWR | 64-17-5 | For recrystallization. |
| Deionized Water | - | - | 7732-18-5 | For workup and solution preparation. |
| Round-bottom flask (100 mL) | - | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Dropping funnel | - | - | - | For controlled addition of the acid chloride. |
| Ice bath | - | - | - | For temperature control. |
| Buchner funnel and filter flask | - | - | - | For vacuum filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried, two-necked round-bottom flask.
-
Equip the flask with a rubber septum on one neck and a dropping funnel on the other. Establish an inert atmosphere by flushing the flask with nitrogen or argon.
-
In the flask, dissolve 2-aminothiazole (0.02 mol, 2.00 g) and triethylamine (0.022 mol, 2.23 g, 3.07 mL) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).[4]
-
-
Acylation Reaction:
-
Place the reaction flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0–5 °C.
-
Dissolve chloroacetyl chloride (0.02 mol, 2.26 g, 1.60 mL) in 10 mL of anhydrous DMF and add this solution to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred 2-aminothiazole solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Scientist's Note: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of undesired byproducts. Chloroacetyl chloride is highly reactive and will hydrolyze rapidly in the presence of moisture.[6]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Product Isolation:
-
Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form immediately.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter sequentially with 50 mL of a cold 5% sodium bicarbonate (NaHCO₃) solution and then with 50 mL of cold deionized water.[4]
-
Scientist's Note: The bicarbonate wash is essential to neutralize any remaining HCl and quench any unreacted chloroacetyl chloride, converting it to the more water-soluble glycolic acid.
-
Press the solid as dry as possible on the filter paper.
-
-
Purification:
-
Transfer the crude, dried solid to a suitable flask for recrystallization.
-
Recrystallize the product from ethanol.[4] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Critical Process Parameters
The success of this synthesis depends on the careful control of several parameters.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Temperature | 0–5 °C during addition; Room temp. for reaction | High Impact. Controls the highly exothermic reaction. Temperatures above 10°C can lead to side reactions and decreased yield. |
| Solvent | Anhydrous DMF or THF[2][7] | High Impact. Must be aprotic and anhydrous to prevent hydrolysis of chloroacetyl chloride. DMF effectively dissolves the starting materials and the TEA-HCl salt. |
| Base | Triethylamine (TEA) or Pyridine[2] | Medium Impact. Essential for neutralizing the HCl byproduct, driving the reaction forward. The absence of a base can result in very low yields. Stoichiometry should be 1.0-1.1 equivalents. |
| Stoichiometry | 1:1 to 1:1.1 ratio of amine to acyl chloride | Medium Impact. Using a slight excess of chloroacetyl chloride can ensure full conversion of the aminothiazole, but a large excess complicates purification. |
| Workup | Precipitation in ice water; NaHCO₃ wash | High Impact. Crucial for isolating the product and removing impurities. The bicarbonate wash is key for achieving good purity before recrystallization.[4] |
Safety and Hazard Management
WARNING: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water and moisture.[6][8] All handling must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tight-sealing safety goggles with a face shield.[8]
-
Inhalation: Toxic if inhaled. Avoid breathing vapors. Ensure the fume hood has adequate airflow. In case of exposure, move to fresh air and seek immediate medical attention.[9]
-
Skin Contact: Causes severe skin burns.[8] If contact occurs, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek medical attention.[10]
-
Eye Contact: Causes severe eye damage and is a lachrymator.[8] Use of a face shield is mandatory. An eyewash station must be immediately accessible.
-
Handling: Use oven-dried glassware and maintain an inert atmosphere to prevent contact with moisture. Chloroacetyl chloride reacts with water and alcohols to produce toxic and corrosive hydrogen chloride gas.[6]
-
Waste Disposal: Quench any excess chloroacetyl chloride slowly and carefully by adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. excli.de [excli.de]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
Application Note: Accelerated Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives via Microwave Irradiation
Abstract: This document provides a comprehensive guide to the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide derivatives, a crucial scaffold in medicinal chemistry and drug discovery. We present a detailed, field-proven protocol leveraging Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, and practical troubleshooting advice.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic structure found in a multitude of natural products and synthetic pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Specifically, N-acylated 2-aminothiazoles serve as key intermediates and potent drug candidates.[4][5][6] The title compound, this compound, is a versatile building block, with the reactive chloro-acetyl group allowing for further molecular elaboration to generate diverse compound libraries for high-throughput screening.[7]
Conventional synthesis of these amides typically involves prolonged heating under reflux for several hours, often resulting in lower yields and the formation of byproducts.[4] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[8][9] This direct, volumetric heating leads to rapid temperature increases, significantly accelerating reaction rates and often enhancing product purity and yield.[9][10] This guide details an optimized microwave protocol for the efficient N-acylation of 2-aminothiazole.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation heats the entire sample volume simultaneously.[9][11] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvent in this synthesis, attempt to align with the oscillating electric field of the microwave, generating heat through molecular friction. This rapid, uniform heating minimizes thermal gradients and wall effects, preventing the formation of hot spots and subsequent degradation of sensitive materials. The result is a dramatic reduction in reaction time—from hours to mere minutes—and often cleaner reaction profiles with higher yields.[8][12]
Overall Synthetic Strategy
The synthesis is a two-stage process. The first stage is the preparation of the requisite 2-aminothiazole precursor via the well-established Hantzsch thiazole synthesis. The second, and primary focus of this note, is the microwave-assisted N-acylation of this precursor with chloroacetyl chloride.
Diagram 1: Overall two-stage synthetic scheme.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-aryl-1,3-thiazole Precursor
This protocol describes the synthesis of the starting material using a conventional Hantzsch method.[7][13]
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Heat the mixture at reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. If the solution is acidic from hydrobromide salt formation, neutralize it with a dilute ammonia solution to precipitate the free amine.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-1,3-thiazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide
This protocol details the rapid and efficient N-acylation using a dedicated microwave reactor.
Materials & Reagents:
-
2-Amino-4-aryl-1,3-thiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dimethylformamide (DMF), anhydrous (solvent)
-
Triethylamine (TEA) (1.2 eq, optional base)
-
Dichloromethane (DCM), ethyl acetate, deionized water
Equipment:
-
Scientific Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Diagram 2: Experimental workflow for microwave synthesis.
Procedure:
-
Reaction Setup: Place the 2-amino-4-aryl-1,3-thiazole (e.g., 0.01 mol) into a 10 mL microwave process vial containing a magnetic stir bar.
-
Add anhydrous DMF (3-5 mL) to dissolve the starting material.
-
Expert Insight: While some protocols proceed without an explicit base, adding triethylamine (TEA) is recommended. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
In a fume hood, carefully add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is a temperature of 110°C for 10 minutes with power set to dynamic (the instrument will adjust power to maintain the target temperature).[14]
-
Work-up: Once the reaction is complete and the vial has cooled to a safe temperature, pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).
-
A solid product will precipitate. Stir for 15-20 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel, wash with several portions of cold water, and allow it to air dry or dry in a vacuum oven at 50-60°C.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-Chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group (-NH2) of the 2-aminothiazole is a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Diagram 3: Mechanism of N-acylation. (Note: Image generation for chemical structures is not supported in this format. The diagram illustrates the flow.)
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-amino group attacks the carbonyl carbon of chloroacetyl chloride.
-
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A base (either TEA or another molecule of 2-aminothiazole) removes the proton from the nitrogen atom, yielding the final neutral amide product and a hydrochloride salt byproduct.
Data & Performance Comparison
Microwave-assisted synthesis provides significant advantages in both reaction time and yield over conventional methods.
| Method | Typical Reaction Time | Typical Yield | Reference(s) |
| Microwave Irradiation | 5 - 35 minutes | 70 - 90% | [12] |
| Conventional Reflux | 2 - 24 hours | 50 - 75% | [1][4] |
Characterization of the Final Product
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[7][15]
-
FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (amide, ~3300-3100), C=O stretching (amide, ~1670-1690), C-Cl stretching (~750), and vibrations from the thiazole and aryl rings.[7]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the amide proton (CONH, singlet, ~7.4-7.9), aromatic protons (multiplet, ~6.9-7.7), thiazole ring proton (singlet, ~6.8-7.8), and the methylene protons of the chloroacetyl group (CH₂, singlet, ~3.8-4.2).[7]
-
Mass Spectrometry (MS): The molecular ion peak [M⁺] or [M⁺+1] should correspond to the calculated molecular weight of the target compound.[7] The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive starting amine (protonated).2. Insufficient heating (time/temp).3. Moisture contamination hydrolyzing chloroacetyl chloride. | 1. Add a non-nucleophilic base like TEA.2. Increase microwave time or temperature incrementally.3. Use anhydrous solvent and fresh chloroacetyl chloride. |
| Incomplete Reaction | 1. Reaction time is too short.2. Stoichiometry is incorrect. | 1. Increase microwave irradiation time by 5-minute intervals.2. Ensure a slight excess of the acylating agent (1.1-1.2 eq). |
| Product is Oily/Difficult to Crystallize | Presence of impurities or residual solvent (DMF). | 1. Wash the crude product thoroughly with water.2. Attempt purification using column chromatography on silica gel. |
Conclusion
The microwave-assisted protocol for the synthesis of this compound derivatives offers a superior alternative to traditional synthetic routes. By dramatically reducing reaction times from hours to minutes and consistently providing high yields, this method aligns with the principles of green chemistry by saving time, energy, and resources.[10][16] This robust and efficient protocol is highly valuable for accelerating the discovery and development of novel thiazole-based therapeutic agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jchps.com [jchps.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Notes & Protocols: Leveraging 2-Chloro-N-(1,3-thiazol-2-yl)acetamide for the Synthesis of Advanced Kinase Inhibitors
Prepared by: Senior Application Scientist, Gemini Division For: Researchers, Scientists, and Drug Development Professionals
Scientific Rationale: The Strategic Importance of the Thiazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of drug targets. Within the vast chemical space explored for kinase inhibitor development, the thiazole ring has emerged as a "privileged scaffold."[2][3] This five-membered heterocycle is a key structural motif in numerous FDA-approved drugs, including the potent multi-kinase inhibitor Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML).[4][5]
The utility of the thiazole core stems from its unique electronic properties and its ability to act as a rigid scaffold, presenting substituents in a precise orientation for optimal interaction with the kinase active site.[1][2] Specifically, the nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common anchoring point for many Type I and Type II inhibitors.[6]
This guide focuses on 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS: 5448-49-7), a highly versatile intermediate for the synthesis of thiazole-based kinase inhibitors.[7] Its structure incorporates two key reactive features:
-
The N-linked Chloroacetamide Group: The electrophilic carbon bearing the chlorine atom is primed for nucleophilic substitution, allowing for the straightforward introduction of various side chains and pharmacophoric elements.
-
The 2-Aminothiazole Core: This moiety serves as the foundational scaffold that will ultimately engage with the target kinase.
By leveraging this intermediate, medicinal chemists can efficiently generate diverse libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[6][8]
Intermediate Profile: this compound
A comprehensive understanding of the starting material is critical for successful synthesis. The key properties of the title intermediate are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 5448-49-7 | Sigma-Aldrich[9] |
| Molecular Formula | C₅H₅ClN₂OS | PubChem[7] |
| Molecular Weight | 176.62 g/mol | PubChem[7] |
| Appearance | Typically an off-white to pale yellow solid | --- |
Note: Analytical data for this specific compound is not always collected by commercial suppliers of rare chemicals; the buyer assumes responsibility for confirming identity and purity.[9]
Protocol 1: Synthesis of the Intermediate via N-Acylation
This protocol details the synthesis of this compound from 2-aminothiazole. The reaction is a nucleophilic acyl substitution where the exocyclic amine of 2-aminothiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Causality and Experimental Design
-
Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the reactive chloroacetyl chloride. All glassware must be oven-dried, and anhydrous solvents are required.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl gas that is generated during the reaction. This prevents the protonation of the 2-aminothiazole, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is initiated at 0°C (ice bath) because the acylation is exothermic. Adding the chloroacetyl chloride dropwise at a low temperature helps to control the reaction rate and minimize the formation of side products.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminothiazole (1.0 eq).
-
Solvent and Base Addition: Dissolve the 2-aminothiazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0°C.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 5°C.[10]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.[11]
Application Protocol: Synthesis of a Kinase Inhibitor Core via Nucleophilic Substitution
This protocol demonstrates the utility of this compound as a precursor for building more complex molecules, a key step in the synthesis of many kinase inhibitors, including analogues of Dasatinib.[12][13] The reaction involves the nucleophilic displacement of the chloride by an amine, often a substituted pyrimidine, which is a common hinge-binding element.
Diagram: Synthetic Application Workflow
Caption: General workflow for coupling the intermediate with a heterocyclic amine.
Step-by-Step Methodology
This protocol is a representative example based on methods for synthesizing Dasatinib intermediates and should be adapted and optimized for specific substrates.[12][14]
-
Reaction Setup: In an oven-dried, multi-neck flask under a nitrogen atmosphere, add an aprotic solvent such as anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solvent to a low temperature (e.g., -30°C to -20°C) using a dry ice/acetone bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), in portions. Stir for 15-30 minutes.[14]
-
Intermediate Addition: Slowly add the this compound (1.0 eq) to the slurry, ensuring the temperature remains low.
-
Nucleophile Addition: Add the substituted amine (e.g., a 4-amino-6-chloropyrimidine derivative) (1.1 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm slightly (e.g., to -10°C) and stir for 2-12 hours. The reaction temperature and time are critical and substrate-dependent.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the desired product.
-
Quenching and Precipitation: Upon completion, cool the mixture to 0°C and slowly quench the reaction by adding 1M HCl dropwise until the pH is between 5 and 6.[12] This neutralizes the excess base and protonates the product, often inducing precipitation.
-
Isolation: Stir the resulting slurry at 0-5°C for 1-3 hours to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold THF and dry under vacuum to yield the kinase inhibitor core structure. Further purification can be achieved by recrystallization or chromatography if necessary.
The Thiazole Moiety in Kinase Binding: A Structural Perspective
The final product's efficacy as a kinase inhibitor is heavily reliant on the thiazole core's interactions within the ATP-binding site. The 2-acylaminothiazole scaffold is designed to mimic the adenine portion of ATP.
Caption: Conceptual diagram of a thiazole inhibitor in a kinase active site.
-
Hinge Binding: The nitrogen atom of the thiazole ring and the amide NH group can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in place.[2]
-
Scaffold Rigidity: The aromatic thiazole ring acts as a rigid linker, positioning other parts of the molecule for optimal interactions.
-
Vector for SAR: The chloroacetamide handle allows for the attachment of various chemical groups that can probe different pockets of the active site. For instance, side chains can be designed to interact with hydrophobic pockets or exploit differences in the gatekeeper residue to achieve selectivity between different kinases.[15][16]
Characterization of Final Products
Confirmation of the structure and assessment of the purity of the final synthesized compounds are essential. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, verify the connectivity of atoms, and ensure the absence of major impurities.[17][18]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected product was formed.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which is critical for accurate biological testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jptcp.com [jptcp.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 13. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 15. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]
- 18. journal.su.edu.ly [journal.su.edu.ly]
Application Notes & Protocols: 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in the Synthesis of Novel Antimicrobial Agents
Introduction: The Thiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health, necessitating the urgent development of new and effective therapeutic agents.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the thiazole ring is a privileged scaffold.[3][4] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a core structural component in numerous clinically approved drugs, including a wide array of antibacterial and antifungal agents.[5][6] The unique electronic properties and versatile substitution patterns of the thiazole nucleus make it an ideal framework for designing molecules that can interact with various biological targets.[1][2]
This guide focuses on the strategic use of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide , a highly versatile and reactive intermediate, for the synthesis of novel thiazole-based antimicrobial candidates. Its structure is primed for chemical modification; the thiazole core acts as the foundational pharmacophore, while the reactive chloroacetyl group provides a convenient handle for introducing chemical diversity through nucleophilic substitution. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and identify potent antimicrobial leads.
Scientific Rationale and Synthetic Strategy
The primary synthetic pathway leveraging this compound involves the nucleophilic substitution of its terminal chlorine atom. This classic SN2 reaction is efficient and allows for the coupling of the thiazole-acetamide core with a wide variety of nucleophiles, such as aromatic amines, heterocyclic amines, and thiols. The rationale behind this strategy is to create hybrid molecules that combine the established antimicrobial potential of the thiazole ring with other bioactive moieties (e.g., quinolines, pyrazoles, benzothiazoles).[3][7][8][9] This molecular hybridization can lead to compounds with enhanced potency, broader spectrum of activity, or novel mechanisms of action that can circumvent existing resistance pathways.
The synthesis of the starting material itself is a straightforward two-step process, beginning with the well-established Hantzsch synthesis to form the initial 2-aminothiazole ring, which is then acylated.
Visualizing the Synthetic Workflow
The overall synthetic logic is depicted below, starting from the foundational 2-aminothiazole, proceeding to the key intermediate, and culminating in diverse antimicrobial candidates.
Caption: General workflow for synthesizing antimicrobial agents.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of this compound (Intermediate)
This protocol details the synthesis of the core intermediate from commercially available 2-aminothiazole.[9][10]
Materials and Reagents:
-
2-Aminothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminothiazole (0.1 mol) in 100 mL of anhydrous chloroform.
-
Add anhydrous potassium carbonate (0.1 mol) to the solution to act as a base.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (0.1 mol) dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60-65°C) for 12 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove potassium carbonate and any salts.
-
Evaporate the chloroform solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to yield pure, white crystalline this compound.[11]
-
Dry the product in a vacuum oven. Characterize by melting point, IR, and ¹H NMR spectroscopy to confirm its structure and purity.[10][11]
Protocol 2: General Procedure for Synthesis of N-Aryl/Heterocyclyl-Substituted Thiazole Derivatives
This general protocol describes the nucleophilic substitution reaction to create the final target compounds.[8][12]
Materials and Reagents:
-
This compound (from Protocol 1)
-
Substituted aryl or heterocyclic amine (e.g., aniline, 2-aminobenzothiazole)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker with crushed ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of DMF.
-
Add the desired substituted amine (0.01 mol) and a base such as anhydrous potassium carbonate (0.01 mol).[8]
-
Heat the reaction mixture to reflux for 4-12 hours, depending on the reactivity of the amine. Monitor the reaction completion by TLC.[12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.[9][12]
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual DMF and salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
-
Dry the purified product and characterize using FT-IR, ¹H NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure.[9][13][14]
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.[7][10]
Materials and Reagents:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Ketoconazole) as positive controls
-
DMSO (for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., at 1000 µg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (medium with inoculum and standard drug) and a negative control (medium with inoculum only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Data Analysis and Structure-Activity Relationship (SAR)
Systematic variation of the nucleophile attached to the acetamide linker allows for the elucidation of SAR. By comparing the MIC values of different derivatives, researchers can identify the structural features that enhance antimicrobial activity.
Hypothetical Antimicrobial Activity Data
The table below presents hypothetical MIC data for a series of synthesized compounds, illustrating how SAR can be analyzed.
| Compound ID | R-Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| I-a | 4-methoxy-phenyl | 15.63 | 31.25 | 62.50 |
| I-b | 4-nitro-phenyl | 7.81 | 15.63 | 31.25 |
| I-c | 4-chloro-phenyl | 7.81 | 7.81 | 15.63 |
| I-d | Naphthalen-1-yl | 3.91 | 7.81 | 1.95 |
| I-e | Quinolin-8-yl | 3.91 | 3.91 | 3.91 |
| Ciprofloxacin | (Standard) | 1.95 | 1.95 | N/A |
| Ketoconazole | (Standard) | N/A | N/A | 0.97 |
SAR Insights from Hypothetical Data:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring (Compounds I-b , I-c ) appears to enhance activity compared to an electron-donating group (-OCH₃) in I-a . This suggests that reduced electron density on the appended ring may be favorable for target interaction.[2][3]
-
Steric and Lipophilic Effects: Increasing the size and lipophilicity of the aromatic system, as seen with the naphthalene (I-d ) and quinoline (I-e ) moieties, leads to a significant increase in potency against both bacteria and fungi.[7] This may be due to improved cell membrane penetration or better binding affinity with the target site.[2]
-
Broad Spectrum Activity: The introduction of a heterocyclic quinoline ring (I-e ) results in a compound with potent, broad-spectrum activity across Gram-positive bacteria, Gram-negative bacteria, and fungi.
Potential Mechanism of Action: DNA Gyrase Inhibition
Many thiazole-based antimicrobials exert their effect by inhibiting key bacterial enzymes essential for survival. One such validated target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication and repair.[1] The thiazole derivative can bind to the active site of the enzyme, preventing its function and leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by a thiazole derivative.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and efficient building block for the synthesis of novel antimicrobial agents. The protocols outlined here provide a robust framework for creating diverse libraries of thiazole derivatives. The key to success lies in the rational selection of nucleophiles to append to the core structure, guided by SAR principles. Future work should focus on synthesizing derivatives with novel heterocyclic systems, exploring their efficacy against drug-resistant microbial strains, and performing in-depth mechanistic studies, including enzyme inhibition assays and molecular docking, to validate their biological targets and optimize lead compounds for further development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Application of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in Cancer Research: A Technical Guide
Introduction: The Emergence of Thiazole Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and reduced toxicity. Within this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new anticancer drugs. The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its derivatives have garnered significant interest due to their demonstrated cytotoxic effects against a range of cancer cell lines, positioning them as promising candidates for further preclinical and clinical development.
This technical guide provides a comprehensive overview of the application of this compound in cancer research. It is designed to equip researchers, scientists, and drug development professionals with an in-depth understanding of its potential mechanisms of action and to provide detailed, field-proven protocols for its evaluation.
Mechanistic Insights: Unraveling the Anticancer Activity
The anticancer properties of this compound and related chloroacetamide derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. A key proposed mechanism involves the inhibition of Glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and implicated in drug resistance.[2][3]
By forming conjugates with glutathione, chloroacetamides can inhibit GST activity, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cellular stress.[2] This disruption of the cellular redox balance can trigger downstream signaling cascades that culminate in apoptosis.
Induction of Apoptosis: A Two-Pronged Attack
Evidence suggests that this compound derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][6]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid (a Bcl-2 family protein) to amplify the apoptotic signal through the intrinsic pathway.[4]
The convergence of these pathways on the activation of caspase-3 results in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Proposed mechanism of apoptosis induction.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, derivatives of this compound have been shown to cause cell cycle arrest, primarily at the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The precise molecular mechanisms underlying this cell cycle arrest are still under investigation but may involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is crucial to characterize the anticancer activity of this compound. The following protocols provide a robust framework for assessing its effects on cell viability, apoptosis, and the cell cycle.
Caption: In Vitro Experimental Workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of this compound (Hypothetical Data) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.8 |
| Jurkat (T-cell Leukemia) | 2.5 ± 0.4 |
| HCT-116 (Colon Cancer) | 8.1 ± 1.2 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS, then add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[13]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[14]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Evaluation: Xenograft Models
To translate in vitro findings, in vivo studies using xenograft models are essential.[15] This involves implanting human cancer cells into immunocompromised mice to assess the compound's antitumor efficacy and potential toxicity in a living organism.[16]
Caption: In Vivo Xenograft Model Workflow.
Protocol 5: Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.[17]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (width^2 x length)/2.[17]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (and vehicle control) according to the desired dosing schedule and route of administration.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for cancer research and drug development. Their ability to induce apoptosis and cell cycle arrest in cancer cells warrants further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these molecules. Future studies should focus on elucidating the precise molecular targets, optimizing the structure-activity relationship for improved potency and selectivity, and conducting comprehensive preclinical in vivo studies to evaluate their efficacy and safety profiles.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dojindo.com [dojindo.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes: 2-Chloro-N-(1,3-thiazol-2-yl)acetamide as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide as a pivotal building block in the synthesis of diverse heterocyclic compounds. We move beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into experimental design. The protocols herein are structured to be self-validating, emphasizing reaction monitoring and product purification. Key applications, including the synthesis of fused bicyclic systems like thiazolo[3,2-a]benzimidazoles and thieno[2,3-b]pyridines, are detailed with step-by-step methodologies, mechanistic diagrams, and supporting data.
Introduction to the Building Block: Properties and Synthesis
This compound is a bifunctional reagent of significant interest in synthetic organic and medicinal chemistry. Its structure uniquely combines a reactive electrophilic chloroacetyl group with the well-established thiazole pharmacophore. The thiazole ring is a core component in numerous FDA-approved drugs, valued for its wide range of biological activities.[1] The chloroacetamide moiety, meanwhile, is a potent alkylating agent, enabling the construction of carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds with a variety of nucleophiles.[2] This dual reactivity makes it an exceptionally valuable precursor for generating complex molecular architectures.
1.1. Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₅H₅ClN₂OS | [3] |
| Molecular Weight | 176.62 g/mol | [4] |
| CAS Number | 5448-49-7 | [3][4] |
| Appearance | Typically an off-white to yellow solid | General |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CCl | [3] |
| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [3][4] |
1.2. Recommended Synthesis Protocol: Acylation of 2-Aminothiazole
The most direct and common synthesis of the title compound involves the N-acylation of 2-aminothiazole with chloroacetyl chloride.[5][6] The use of a mild base or an excess of the starting amine can be employed to quench the HCl byproduct, although refluxing in a suitable solvent is often sufficient.
Diagram 1: Synthesis of the Title Building Block
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-aminothiazole (0.10 mol, 10.0 g) in 100 mL of dry acetone.
-
Reaction Initiation: To the stirred suspension, add chloroacetyl chloride (0.11 mol, 8.7 mL) dropwise over 15 minutes. The reaction is exothermic, and a precipitate may form.
-
Reaction Completion: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of cold, acidified water (pH ~3-4 with HCl).
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove impurities. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is primarily driven by the electrophilic character of the α-carbon in the chloroacetyl group. This carbon is highly susceptible to nucleophilic attack, making the compound an excellent substrate for S-alkylation, N-alkylation, and O-alkylation reactions. This reactivity is the cornerstone of its application in building complex heterocyclic systems, where it often serves as the "tether" that enables subsequent intramolecular cyclization.
Diagram 2: General Nucleophilic Substitution Pathway
Caption: General Sₙ2 reactivity of the chloroacetyl moiety.
Application I: Synthesis of Thiazolo[3,2-a]benzimidazoles
The thiazolo[3,2-a]benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and immunomodulating properties.[7][8] The reaction of this compound with 2-mercaptobenzimidazoles provides a robust entry into this class of compounds.
3.1. Mechanistic Rationale
The synthesis is a two-step, one-pot process:
-
S-Alkylation: The sulfur atom of 2-mercaptobenzimidazole, being a soft and potent nucleophile, attacks the electrophilic methylene carbon of the chloroacetamide, displacing the chloride ion. This forms an S-alkylated thioether intermediate.
-
Intramolecular Cyclization: Under heating and typically in the presence of a dehydrating agent like acetic anhydride or polyphosphoric acid (PPA), the amide nitrogen of the intermediate attacks one of the benzimidazole nitrogen atoms, followed by dehydration to form the fused thiazole ring.[7]
Diagram 3: Workflow for Thiazolo[3,2-a]benzimidazole Synthesis
Caption: Key stages in the synthesis of thiazolo[3,2-a]benzimidazoles.
3.2. Experimental Protocol
-
S-Alkylation: To a solution of 2-mercaptobenzimidazole (10 mmol) and anhydrous sodium acetate (12 mmol) in absolute ethanol (50 mL), add this compound (10 mmol).
-
Intermediate Formation: Reflux the mixture for 6-8 hours, monitoring the disappearance of starting materials by TLC. The intermediate thioether may precipitate upon cooling.
-
Cyclization: To the reaction mixture, add acetic anhydride (15 mL) and a catalytic amount of pyridine (0.5 mL).
-
Reaction Completion: Heat the mixture to reflux for an additional 4-5 hours. The color of the solution will typically darken.
-
Isolation and Purification: Cool the reaction mixture and pour it onto crushed ice. The solid product will precipitate. Filter the solid, wash with cold water, and then with a saturated sodium bicarbonate solution to neutralize excess acid. Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure thiazolo[3,2-a]benzimidazole derivative.
Application II: Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is another heterocycle of pharmaceutical importance. A common strategy for its synthesis is the Thorpe-Ziegler cyclization. Our building block can be effectively used in this reaction sequence.
4.1. Mechanistic Rationale
This synthesis involves two key transformations:
-
S-Alkylation: Similar to the previous example, the building block alkylates a pyridine-2-thione derivative at the sulfur atom, forming a thioether intermediate.[9][10]
-
Thorpe-Ziegler Cyclization: In the presence of a strong base (e.g., sodium ethoxide), the active methylene group of the former chloroacetyl moiety is deprotonated. The resulting carbanion then attacks the nitrile group on the pyridine ring in an intramolecular fashion. Tautomerization of the resulting imine yields the stable amino-thieno[2,3-b]pyridine product.[9]
Diagram 4: Thorpe-Ziegler Pathway to Thieno[2,3-b]pyridines
Caption: Reaction sequence for thieno[2,3-b]pyridine synthesis.
4.2. Experimental Protocol
-
Precursor Selection: Start with a suitably substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.
-
Reaction Setup: In a flask containing absolute ethanol (60 mL), dissolve the pyridine-2-thione precursor (5 mmol) and this compound (5 mmol).
-
Cyclization: Add a freshly prepared solution of sodium ethoxide in ethanol (from 6 mmol of sodium metal) to the mixture.
-
Reaction Completion: Heat the reaction under reflux for 5-7 hours. Monitor by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The product will precipitate.
-
Purification: Filter the solid, wash with water, and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to yield the pure product.
Application III: Synthesis of N-Aryl Glycinamide Derivatives
A more straightforward, yet powerful, application of this compound is its reaction with primary or secondary amines to form substituted glycinamide derivatives. These products can be final targets or serve as intermediates for further elaboration. For instance, reacting the title compound with various substituted anilines can generate a library of compounds for biological screening.[11]
5.1. Protocol: Reaction with Substituted Anilines
-
Setup: Dissolve this compound (10 mmol) in a suitable solvent like ethanol or DMF (40 mL).
-
Addition of Nucleophile: Add the desired substituted aniline (22 mmol, ~2.2 equivalents). One equivalent acts as the nucleophile, while the second acts as a base to quench the HCl byproduct. Alternatively, use 1.1 equivalents of the aniline and 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction: Reflux the mixture for 7-8 hours.
-
Isolation: Cool the reaction and pour into ice water. Filter the resulting precipitate and wash with water.
-
Purification: Recrystallize from ethanol to obtain the pure N-aryl glycinamide product.
5.2. Data Summary for N-Aryl Derivatives
| Substituted Aniline Reactant | Expected Product Name | Potential Application Area | Reference |
| 4-Chloroaniline | 2-((4-chlorophenyl)amino)-N-(1,3-thiazol-2-yl)acetamide | Antimicrobial, Anticancer screening | [11] |
| 2-Nitroaniline | 2-((2-nitrophenyl)amino)-N-(1,3-thiazol-2-yl)acetamide | Synthetic Intermediate | [11] |
| 4-Methylaniline (p-toluidine) | 2-((4-methylphenyl)amino)-N-(1,3-thiazol-2-yl)acetamide | Lead compound development | [11] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: It is classified as harmful if swallowed (Acute Tox. 4) and may cause skin irritation and serious eye damage.[3][12]
-
Precautions: As a reactive alkylating agent, avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
Conclusion
This compound is a high-value, versatile building block for constructing a wide array of heterocyclic compounds. Its predictable reactivity via nucleophilic substitution on the chloroacetyl moiety provides a reliable handle for S-alkylation and N-alkylation. These initial coupling reactions pave the way for subsequent intramolecular cyclizations, enabling efficient access to complex and medicinally relevant scaffolds such as thiazolo[3,2-a]benzimidazoles and thieno[2,3-b]pyridines. The protocols and principles outlined in this guide offer a robust foundation for researchers to leverage this reagent in their synthetic programs.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C11H8Cl2N2OS | CID 1479320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide: A Multi-technique Spectroscopic Approach using NMR and IR
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical characterization of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key heterocyclic building block in synthetic and medicinal chemistry.[1][2] We present detailed, field-proven protocols for structural verification using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices, such as solvent selection for NMR and sample preparation for IR, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous confirmation of the molecular structure and functional group integrity of this and related thiazole derivatives.[3][4]
Introduction: The Significance of Thiazole Acetamides
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][5] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] this compound (PubChem CID: 226883) serves as a crucial intermediate in the synthesis of more complex molecules, where the chloroacetyl group provides a reactive handle for further elaboration.[6][7]
Given its role as a foundational precursor, verifying the identity and purity of this compound is paramount. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose. NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers definitive confirmation of the key functional groups. This note details the application of these techniques to provide an unequivocal structural characterization.
Molecular Structure and Spectroscopic Principles
The chemical structure of this compound is shown below, with atoms numbered for clarity in the subsequent spectroscopic assignments.
Caption: Molecular structure of this compound with key protons and carbons labeled for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[8][9]
-
¹H NMR: This technique maps the hydrogen atoms in the molecule. The spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the proton.[9] Protons near electronegative atoms (like N, O, Cl) are "deshielded" and appear at a higher chemical shift (further downfield).
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons, following the n+1 rule.[8]
-
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10][11] The chemical shift of each carbon signal depends on its hybridization and electronic environment. Carbonyl carbons, for instance, are highly deshielded and appear far downfield.[12]
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[13] Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification. For this molecule, we expect to see characteristic absorptions for the amide and other key bonds.[14][15]
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
This protocol is designed to ensure the acquisition of a high-resolution spectrum where all protons, including the exchangeable amide N-H, are clearly visible.
Caption: Workflow for NMR analysis of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Causality: DMSO-d₆ is the solvent of choice because its hydrogen bonding capacity slows down the rate of proton exchange between the amide N-H and any residual water, making the N-H proton signal sharp and observable.[16][17] In contrast, solvents like D₂O would lead to rapid exchange and potential disappearance of this signal.[18][19]
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.
-
For ¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16 to 32.
-
Relaxation Delay (D1): 5 seconds.
-
Spectral Width (SW): 16 ppm.
-
-
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans (NS): 1024 to 2048 (more scans are needed due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation, followed by phase and baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.
-
Protocol 2: FT-IR Spectroscopic Analysis
The KBr pellet method is a traditional and reliable technique for obtaining high-quality IR spectra of solid samples.[20]
Caption: Workflow for FT-IR analysis using the KBr pellet technique.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Gently grind approximately 150-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle to a fine consistency.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a stable, solid matrix when pressed.[21] Thorough grinding is crucial to reduce light scattering and produce sharp, well-defined absorption bands.[22]
-
Transfer the powder to a pellet press die and apply 8-10 tons of pressure for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and acquire a background spectrum. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder and position it in the IR beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.
-
-
Alternative Method (ATR):
Data Analysis and Interpretation
Expected NMR Spectra
The following tables summarize the predicted chemical shifts and assignments for the title compound based on established principles for heterocyclic and amide-containing structures.[25][26][27]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | N-H | ~12.5 | Broad Singlet | 1H |
| d | Thiazole C4-H | ~7.5 | Doublet | 1H |
| e | Thiazole C5-H | ~7.2 | Doublet | 1H |
| c | Cl-CH₂ -CO | ~4.4 | Singlet | 2H |
-
Interpretation: The amide proton (a ) is expected to be significantly downfield due to the deshielding effects of the adjacent carbonyl and its participation in hydrogen bonding with the DMSO solvent. The thiazole protons (d , e ) will appear in the aromatic region as doublets, coupled to each other. The methylene protons (c ) are adjacent to two electronegative groups (Cl and C=O), shifting them downfield to ~4.4 ppm; they will appear as a singlet as there are no adjacent protons.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Assignment | Predicted δ (ppm) |
|---|---|---|
| f | C =O | ~165 |
| - | Thiazole C 2 | ~158 |
| - | Thiazole C 4 | ~138 |
| - | Thiazole C 5 | ~114 |
| h | Cl-C H₂ | ~43 |
-
Interpretation: The carbonyl carbon (f ) is the most deshielded, appearing around 165 ppm.[12] The carbons of the thiazole ring are found in the aromatic/heteroaromatic region. The aliphatic methylene carbon (h ) attached to the chlorine atom is expected around 43 ppm.
Expected IR Spectrum
The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.
Table 3: Predicted FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3250 | Medium-Strong | N-H Stretch (Amide A) |
| ~3100-3000 | Medium | Aromatic C-H Stretch (Thiazole ring) |
| ~1680 | Strong | C=O Stretch (Amide I band)[14][15] |
| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II band)[14][15] |
| ~1250 | Medium | C-N Stretch / N-H Bend (Amide III band)[15] |
| ~750 | Strong | C-Cl Stretch |
-
Interpretation: The most prominent peaks confirming the structure are the strong C=O stretch (Amide I) around 1680 cm⁻¹ and the N-H stretch around 3250 cm⁻¹. The presence of the Amide II band around 1550 cm⁻¹ further validates the acetamide moiety. The C-Cl stretch appears in the fingerprint region.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and self-validating system for the analytical characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, while IR spectroscopy confirms the integrity of the critical amide and chloro functional groups. The protocols and interpretive guidelines presented in this note offer a reliable methodology for researchers to ensure the structural identity and purity of this important synthetic intermediate, thereby upholding scientific integrity in subsequent research and development activities.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. scispace.com [scispace.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amide Hydrogen Exchange (HX) - NMR Wiki [nmrwiki.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. edinst.com [edinst.com]
- 24. jascoinc.com [jascoinc.com]
- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 26. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. modgraph.co.uk [modgraph.co.uk]
A Robust HPLC-UV Method for Purity Analysis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note details a highly specific and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Ensuring the purity of such precursors is a critical step in quality control and regulatory compliance. The described method utilizes a C18 stationary phase with a gradient elution of formic acid-modified water and acetonitrile, coupled with UV detection. The protocol is designed to be robust and capable of separating the main component from potential process-related impurities and degradation products, making it suitable for both in-process control and final product release testing.
Introduction and Scientific Rationale
This compound, with the molecular formula C₅H₅ClN₂OS, is a functionalized thiazole derivative.[4][5] The thiazole ring is a significant pharmacophore in drug discovery, while the chloroacetamide group is a reactive moiety used for introducing further chemical diversity.[1][6][7] Given its role as a synthetic building block, a precise and accurate analytical method to assess its purity is paramount. The presence of unreacted starting materials or by-products can have a significant impact on the yield, purity, and safety profile of the final active ingredient.
The selection of RP-HPLC is based on the physicochemical properties of the analyte. With a molecular weight of 176.62 g/mol and predicted moderate polarity, it is an ideal candidate for retention and separation on a non-polar C18 stationary phase.[4][5] The use of a Diode Array Detector (DAD) is recommended as it allows for the simultaneous monitoring of multiple wavelengths and performs peak purity analysis by comparing UV spectra across a single peak, which is a key component of a self-validating and trustworthy protocol.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD). (e.g., Waters Alliance e2695 with a 2998 PDA Detector or similar).[8]
-
Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software.
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%)
-
This compound reference standard and analytical sample.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 265 nm for quantification. (Spectral data collected from 200-400 nm for peak purity analysis) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the moderately polar analyte. The 250 mm length ensures high plate count and resolving power for closely eluting impurities.[9]
-
Formic Acid: The addition of 0.1% formic acid to the mobile phase controls the pH, ensuring that the analyte and any acidic or basic impurities are in a consistent protonation state. This minimizes peak tailing and provides sharp, symmetrical peaks.
-
Gradient Elution: A gradient from 10% to 90% acetonitrile is employed to ensure the elution of any highly non-polar impurities that may be present, while still providing excellent resolution of more polar impurities near the main analyte peak.
-
Detection at 265 nm: The thiazole ring conjugated with the acetamide group provides strong UV absorbance. A wavelength of ~265 nm is chosen as a robust point for detection, though a full UV scan (200-400 nm) should be performed on the main peak during method development to confirm the absorbance maximum (λmax). Related aminothiazole structures show strong absorbance in this region.[8]
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately, a series of system suitability tests must be performed before sample analysis. This is a core tenet of a self-validating protocol.
| Parameter | Acceptance Criteria |
| Injection Precision | %RSD ≤ 2.0% for 5 replicate injections of the Standard |
| Tailing Factor (T) | T ≤ 2.0 for the main analyte peak |
| Theoretical Plates (N) | N ≥ 2000 for the main analyte peak |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the relative peak area of the main component as a percentage of the total area of all observed peaks.
Formula for Area Percent Purity:
% Purity = (Area of Main Peak / Sum of All Peak Areas) × 100
Ensure that the integration parameters are set appropriately to detect all impurity peaks above the noise level (typically a signal-to-noise ratio of 3:1 for detection and 10:1 for quantitation). The DAD allows for peak purity assessment, which should be performed on the main analyte peak to check for co-eluting impurities.
Method Validation Principles
While this note provides a comprehensive protocol, full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is required for use in a regulated environment. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualized Workflows and Logic
Caption: HPLC Purity Analysis Workflow.
Caption: Principle of Reverse-Phase Separation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. iomcworld.org [iomcworld.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the formation and mitigation of reaction side products. The following question-and-answer format addresses prevalent challenges to enhance yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I observe a significant amount of unreacted 2-aminothiazole. What is the likely cause?
A1: Low conversion of the starting material, 2-aminothiazole, is typically linked to two primary issues: inactive reagents or suboptimal reaction conditions.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent. This hydrolysis produces chloroacetic acid, which will be neutralized by the base (e.g., triethylamine, potassium carbonate) intended for the primary reaction, effectively consuming both your reagent and base, thus halting the acylation.[1][2]
-
Cause 2: Inadequate Base: An insufficient amount of base or a base that is too weak will not effectively scavenge the HCl generated during the acylation. The resulting acidification of the reaction mixture protonates the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use a high-purity, anhydrous solvent (e.g., dichloromethane, chloroform, or DMF).[3][4] Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use a fresh bottle of chloroacetyl chloride or purify older stock by distillation if its quality is uncertain.
-
Optimize Base and Addition: Use at least one equivalent of a suitable base like triethylamine or potassium carbonate.[5][6] For highly sensitive reactions, consider using a non-nucleophilic base like proton sponge. Ensure the base is added correctly to neutralize the generated HCl.
-
Controlled Reagent Addition: Add the chloroacetyl chloride solution dropwise to the mixture of 2-aminothiazole and base at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[7]
Q2: I've isolated my product, but analytical data (TLC, LC-MS) shows a significant impurity with a higher molecular weight. What could this be?
A2: The most probable high-molecular-weight side product is the result of a double acylation or dimerization event.
-
Mechanism of Side Product Formation: The desired product, this compound, still possesses a nucleophilic nitrogen atom within the thiazole ring. While the exocyclic amide nitrogen is deactivated by the adjacent carbonyl group, the endocyclic ring nitrogen can, under certain conditions, react with another molecule of chloroacetyl chloride. More commonly, the highly reactive chloroacetyl chloride can react with the newly formed amide product, leading to complex oligomers.
Visualizing the Reaction Pathways:
Caption: Main vs. Side Reaction Pathways.
Mitigation and Prevention Strategy:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride. Avoid using a large excess of the acylating agent.
-
Controlled Addition at Low Temperature: The key to preventing over-acylation is controlling the concentration of the highly reactive chloroacetyl chloride. A slow, dropwise addition of chloroacetyl chloride to the amine solution at 0 °C is critical. This ensures that the acylating agent reacts with the more nucleophilic primary amine before it can react with the less reactive product.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further reactions.
Q3: My final product is off-color (yellow or brown) even after initial workup. What causes this discoloration and how can I remove it?
A3: Discoloration often arises from small amounts of highly colored polymeric or degradation impurities. These can form if the reaction is run at elevated temperatures for extended periods or if exposed to air and light.
Purification Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount (1-2% w/w) of activated carbon and reflux for 15-20 minutes. The carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely.
-
Recrystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. This process should yield a purified, colorless crystalline product.[1][8]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
Summary of Potential Impurities
| Impurity Name | Proposed Structure | Typical m/z [M+H]⁺ | Identification Notes |
| 2-Aminothiazole | C₃H₄N₂S | 101.0 | Unreacted starting material. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.0 (as acid) | From hydrolysis of reagent. |
| N,N'-bis(chloroacetyl)-2-aminothiazole | C₇H₆Cl₂N₂O₂S | 253.0 | Di-acylated side product. |
| Polymeric Impurities | High MW | Variable | Forms from excessive heat or reaction time. |
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common synthesis issues.
Caption: Troubleshooting Decision Tree.
References
- 1. ijpsr.info [ijpsr.info]
- 2. mdpi.com [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide by Recrystallization
Welcome to the technical support center for the purification of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a highly pure final product. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification process effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have before beginning the recrystallization process.
Q1: What is this compound and why is its purity critical?
This compound is a heterocyclic amide compound.[1][2] Its structure, featuring a reactive chloroacetamide group and a thiazole ring, makes it a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential biological activity.[3] For drug development and biological screening, purity is paramount. Trace impurities can lead to erroneous biological data, interfere with downstream reactions, or introduce toxicity.
Q2: What is the core principle of recrystallization for this specific compound?
Recrystallization is a purification technique based on differential solubility.[4] The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[5] Conversely, the impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the liquid phase, or "mother liquor," after crystallization).[4]
Q3: What are the likely impurities I need to remove?
The impurities in your crude product depend on the synthetic route. A common synthesis involves the reaction of 2-aminothiazole with chloroacetyl chloride.[6][7] Therefore, potential impurities include:
-
Unreacted 2-aminothiazole: A basic starting material.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.
-
Polymeric or colored byproducts: Often formed in small amounts during acylation reactions.
Q4: How do I select the best solvent for recrystallization?
The principle of "like dissolves like" is a good starting point.[4] this compound is a polar molecule due to its amide and thiazole functional groups. Therefore, polar solvents are the most promising candidates.
Recommended Solvent Screening: Based on literature for similar thiazole and acetamide derivatives, the following solvents should be prioritized for screening:[3][6]
-
Ethanol: Widely used for recrystallizing N-substituted chloroacetamides.[3][8]
-
Ethyl Acetate: Proven effective for a closely related N-(Thiazol-2-yl)acetamide.[6]
-
Acetone: A polar aprotic solvent that is often effective for amides.
-
Ethanol/Water mixture: A solvent pair can be effective if the compound is too soluble in pure ethanol.
The table below provides key data for these suggested solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Ethanol | 78.4 | 5.2 | Flammable liquid and vapor. |
| Ethyl Acetate | 77.1 | 4.4 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Acetone | 56.0 | 5.1 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Water | 100.0 | 10.2 | Non-flammable, non-toxic. |
Part 2: Standard Operating Protocol for Recrystallization
This protocol is a self-validating system designed for high-purity recovery.
Experimental Workflow Diagram
References
- 1. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
managing moisture sensitivity of chloroacetyl chloride in synthesis
Technical Support Center: Managing Chloroacetyl Chloride
A Guide for Researchers on Mitigating Moisture Sensitivity in Synthesis
As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting reactions involving highly reactive reagents. Among these, chloroacetyl chloride stands out for its utility in introducing the valuable C2 chloroacetyl moiety, a versatile building block in drug development and heterocyclic synthesis.[1] However, its potent reactivity is matched by its extreme sensitivity to moisture, a characteristic that is often the root cause of failed or low-yielding experiments.
This guide is designed to move beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of why chloroacetyl chloride is so sensitive to water and to equip you with the practical knowledge to diagnose and solve the specific issues that arise from this sensitivity. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: Core Principles - The Chemistry of Moisture Sensitivity
Understanding the fundamental reaction between chloroacetyl chloride and water is the first step toward controlling it. Chloroacetyl chloride is an acyl chloride, characterized by a highly electrophilic carbonyl carbon. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile, attacking this electrophilic center.
The reaction is a vigorous, exothermic hydrolysis that proceeds rapidly.[2][3] It results in the irreversible decomposition of your starting reagent into two new, often problematic, chemical species: chloroacetic acid and hydrogen chloride (HCl) gas.[4][5]
This decomposition has two major consequences for your synthesis:
-
Loss of Reagent: The primary impact is the consumption of your active acylating agent, leading to incomplete reactions and lower yields.
-
Introduction of Contaminants: The formation of chloroacetic acid and HCl can introduce unwanted acidity, potentially catalyzing side reactions or affecting the stability of your desired product.[4][6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common practical questions encountered when handling chloroacetyl chloride.
Q1: What are the immediate signs of chloroacetyl chloride decomposition? A: The most obvious sign is fuming when the reagent is exposed to air.[2] This is the HCl gas byproduct of hydrolysis reacting with atmospheric moisture.[7] A bottle that has been compromised may also show a slight yellow discoloration and be under pressure from HCl buildup. Always open a bottle of chloroacetyl chloride in a well-ventilated fume hood and be prepared for potential pressure release.
Q2: How must I store chloroacetyl chloride to ensure its stability? A: Proper storage is critical. Store the reagent in a tightly sealed container, preferably the original manufacturer's bottle with a secure cap.[7] The storage area should be cool, dry, and well-ventilated.[3] It is best practice to store it under an inert atmosphere (e.g., nitrogen or argon). Keep it away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[2][7]
Q3: What are the best practices for preparing glassware and solvents for a reaction? A: All glassware must be scrupulously dried before use, typically by oven-drying at >100°C for several hours and cooling under a stream of dry nitrogen or in a desiccator. Solvents must be anhydrous. While sealed, new bottles of anhydrous solvents are often sufficient, it is good practice to use solvents freshly dried over a suitable drying agent (e.g., molecular sieves for dichloromethane or THF) or by distillation.
Q4: My reaction generates a lot of gas and pressure. Is this normal? A: Yes, in many cases. The desired acylation reaction (e.g., with an amine or alcohol) also produces one equivalent of HCl gas as a byproduct.[8][9] This is separate from the HCl produced by water contamination. Your reaction setup must be able to safely vent this gas. A closed system is dangerous.[8] Use a drying tube (filled with CaCl₂ or Drierite) or a bubbler to prevent atmospheric moisture from entering while allowing the HCl byproduct to exit.
Q5: Can I use a base to scavenge the HCl produced during the reaction? A: Absolutely. In fact, it is standard practice. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often used to neutralize the HCl as it forms, driving the reaction to completion.[10] However, ensure your base is also anhydrous, as any water present will preferentially react with the chloroacetyl chloride.
Section 3: Troubleshooting Guide
When an experiment with chloroacetyl chloride yields unexpected results, systematic troubleshooting is key. This guide addresses common failure modes in a diagnostic format.
Scenario 1: The reaction is sluggish or fails to complete, even with extended time/heating.
-
Most Likely Cause: The chloroacetyl chloride has been partially or fully hydrolyzed before it can react with your substrate. The effective concentration of the reagent is much lower than calculated.
-
Diagnostic Questions:
-
Reagent Quality: Was the chloroacetyl chloride from a new, sealed bottle or an older, previously opened one? Did you observe significant fuming when you drew your aliquot?
-
Solvent Dryness: Was the solvent from a new, sealed anhydrous bottle, or was it freshly distilled/dried?
-
Atmospheric Control: Was the reaction run under an inert atmosphere (nitrogen or argon)? Was a drying tube used?
-
-
Corrective Actions:
-
Use a fresh bottle or a freshly purified aliquot of chloroacetyl chloride. Purification can be achieved by distillation, but this must be done with extreme care under anhydrous conditions.[11][12]
-
Ensure all solvents are rigorously dried. For small-scale reactions, using a syringe to draw solvent from a bottle with a Sure/Seal™ septum is recommended.
-
Assemble your reaction glassware while hot after oven-drying and immediately place it under a positive pressure of nitrogen or argon.
-
Scenario 2: The reaction works, but the yield is low and purification is difficult due to side products.
-
Most Likely Cause: While some reagent is reacting as desired, a significant portion is hydrolyzing. The resulting chloroacetic acid or HCl is causing side reactions with your starting material or product.
-
Diagnostic Questions:
-
pH Control: Was a base used to scavenge the HCl produced? If so, was the base anhydrous? Wet triethylamine or pyridine will destroy the reagent.
-
Temperature Control: Was the chloroacetyl chloride added at a controlled, low temperature (e.g., 0 °C)?[13] The hydrolysis reaction is exothermic, and adding the reagent too quickly to a moist solution can cause temperature spikes, promoting side reactions.
-
-
Corrective Actions:
-
Add an anhydrous non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture before the addition of chloroacetyl chloride.[10] This will neutralize the generated HCl.
-
Perform the addition of chloroacetyl chloride dropwise via a syringe or dropping funnel at a reduced temperature (e.g., in an ice bath) to maintain control over the reaction's exothermicity.[13]
-
Section 4: Best Practices & Experimental Protocol
Adhering to a strict, moisture-aware protocol is the most effective way to ensure success. Below is a representative protocol for the N-acylation of an amine, a common application of chloroacetyl chloride.[10][13][14]
Protocol: N-Acylation of 2,6-Dichloroaniline
Materials & Equipment:
-
Reactants: Substituted amine (1.0 eq), Chloroacetyl Chloride (1.1 - 1.3 eq), Anhydrous Pyridine or Triethylamine (1.5 eq).[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) or ethyl acetate.
-
Glassware: Round-bottom flask, magnetic stir bar, dropping funnel/syringe, condenser, all thoroughly oven-dried.
-
Atmosphere: Nitrogen or Argon gas line, drying tube.
Step-by-Step Procedure:
-
Setup: Assemble the oven-dried glassware while still hot under a positive pressure of dry nitrogen. Allow the system to cool to room temperature under the inert atmosphere. Fit a drying tube to the top of the condenser.
-
Charge Reactants: To the reaction flask, add the amine and the anhydrous solvent via syringe. Stir to dissolve. Add the anhydrous base (e.g., pyridine) to the solution.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagent: Add the chloroacetyl chloride dropwise via a syringe over 5-10 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into cold water to quench any remaining chloroacetyl chloride and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. Recrystallization may be necessary to achieve high purity.
By rigorously excluding moisture at every step, this protocol maximizes the probability of a successful and high-yielding synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 12. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Acylation of 2-Aminothiazole
Welcome to the technical support center for 2-aminothiazole acylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. As a privileged structure in medicinal chemistry, the 2-aminothiazole core is a frequent target for derivatization, with acylation being a primary method for introducing molecular diversity.[1] However, the unique electronic properties of this heterocycle can present challenges.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering logical, field-tested solutions to common experimental hurdles.
Part 1: Fundamental Principles of 2-Aminothiazole Reactivity
A successful troubleshooting process begins with a firm grasp of the underlying chemical principles. The reactivity of 2-aminothiazole is not as straightforward as a simple aniline, due to the presence of multiple nucleophilic sites and the electronic influence of the thiazole ring.
1.1 Tautomerism and Nucleophilicity
The 2-aminothiazole scaffold exists in a tautomeric equilibrium between the amino and imino forms. Spectroscopic and reactivity data overwhelmingly suggest that the amino tautomer is the predominant and more stable form in solution.[2]
The key challenge arises from the molecule's three potential nucleophilic centers:
-
Exocyclic Amino Group (-NH₂): This is the desired site of acylation. Its nucleophilicity is reduced compared to aniline due to the electron-withdrawing nature of the heterocyclic ring.
-
Endocyclic Ring Nitrogen (N3): This nitrogen is sp²-hybridized and generally less nucleophilic than the exocyclic amine. However, under certain conditions, it can compete for the acylating agent, leading to undesired side products.
-
Ring Sulfur (S1): While the least nucleophilic, the potential for S-acylation, though rare, should not be entirely dismissed, especially with highly reactive electrophiles.[3][4][5]
Caption: Competing nucleophilic sites on the 2-aminothiazole ring.
1.2 The Mechanism of N-Acylation
The acylation of the exocyclic amino group typically proceeds via a nucleophilic addition-elimination pathway. The reaction is catalyzed by a base, which serves two primary roles:
-
Acid Scavenger: It neutralizes the acid byproduct (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the 2-aminothiazole starting material.
-
Nucleophilic Catalyst (optional): Certain bases, like pyridine or 4-Dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, reacting with the acylating agent to form a highly reactive intermediate that is more susceptible to attack by the weakly nucleophilic amino group.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Examining the Underappreciated Role of S-Acylated Proteins as Critical Regulators of Phagocytosis and Phagosome Maturation in Macrophages [frontiersin.org]
- 5. Frontiers | Progress toward Understanding Protein S-acylation: Prospective in Plants [frontiersin.org]
preventing dimerization of 2-aminothiazole during acylation
A specialized resource for researchers, scientists, and drug development professionals.
The acylation of 2-aminothiazole is a fundamental transformation in medicinal chemistry, pivotal for the synthesis of a vast array of biologically active compounds. However, this seemingly straightforward reaction is often plagued by the formation of undesired dimeric side products, which can significantly complicate purification and reduce yields. This guide provides an in-depth analysis of the dimerization mechanism, troubleshooting strategies for common experimental issues, and detailed protocols to promote selective N-acylation.
Understanding the Problem: The Mechanism of Dimerization
The 2-aminothiazole scaffold possesses two nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic nitrogen atom within the thiazole ring. While the exocyclic amine is typically more nucleophilic and the desired site of acylation, the endocyclic nitrogen can also be acylated, particularly under certain reaction conditions. This leads to the formation of an acylthiazolium intermediate, which is highly electrophilic. This intermediate can then be attacked by the exocyclic amine of another 2-aminothiazole molecule, initiating the dimerization cascade.
Caption: Mechanism of 2-aminothiazole dimerization during acylation.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction yielding a complex mixture of products instead of the desired N-acyl-2-aminothiazole?
A1: A complex product mixture is a common indicator of dimerization and other side reactions. This can be caused by several factors, including the choice of acylating agent, reaction temperature, and the presence of a base. Highly reactive acylating agents like acyl chlorides can promote acylation on the endocyclic nitrogen, leading to the acylthiazolium intermediate and subsequent dimerization.
Q2: What is the role of a base in this reaction, and can it contribute to dimerization?
A2: A base is typically used to neutralize the acid byproduct of the acylation reaction (e.g., HCl if using an acyl chloride). However, the choice of base is critical. Strong, non-nucleophilic bases are preferred. Some bases can promote the formation of the acylthiazolium intermediate, thus inadvertently facilitating dimerization.
Q3: Can the solvent choice influence the extent of dimerization?
A3: Yes, the solvent plays a crucial role. Polar aprotic solvents are generally good choices for this reaction. The solvent can influence the solubility of the starting materials and intermediates, as well as the reaction rate.
Q4: Are there specific acylating agents that are less prone to causing dimerization?
A4: Less reactive acylating agents, such as acid anhydrides or the use of coupling agents like EDCI with a carboxylic acid, can offer better selectivity for the exocyclic amine and reduce the likelihood of dimerization.[1][2]
Q5: How can I confirm that the side product I'm observing is a dimer?
A5: Mass spectrometry is the most direct method to confirm the presence of a dimer, as it will show a molecular ion peak corresponding to approximately twice the mass of the expected product. ¹H and ¹³C NMR spectroscopy can also provide structural evidence of the dimer.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | - Reaction conditions are too harsh, leading to decomposition. - Ineffective acylating agent. - Dimerization is the major reaction pathway. | - Lower the reaction temperature. - Switch to a more reactive acylating agent or use a coupling agent. - Employ a preventative strategy as outlined in the protocols below. |
| Significant amount of dimer formation | - Use of a highly reactive acylating agent (e.g., acyl chloride). - Reaction temperature is too high. - Inappropriate choice of base. | - Use an acid anhydride or a carboxylic acid with a coupling agent. - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a non-nucleophilic base like triethylamine or pyridine.[1][3] |
| Reaction does not go to completion | - Insufficient amount of acylating agent. - Low reaction temperature. - Steric hindrance. | - Use a slight excess of the acylating agent (1.1-1.2 equivalents). - Gradually increase the reaction temperature while monitoring for side product formation. - Consider a more potent acylating system or a different synthetic route. |
| Difficulty in purifying the desired product | - The product has similar polarity to the starting material or dimer. - The product is unstable on silica gel. | - Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative purification method. - Use a different stationary phase for chromatography (e.g., alumina). |
Preventative Strategies & Protocols
To mitigate dimerization, several strategies can be employed. The choice of method will depend on the specific substrate and the desired final product.
Strategy 1: Acylation with an Acid Anhydride
Acid anhydrides are less reactive than acyl chlorides and often provide better selectivity for the exocyclic amine.
Protocol: Acetylation of 2-Aminothiazole with Acetic Anhydride [3]
-
Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., dry pyridine or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Strategy 2: Acylation using a Coupling Agent
The use of a carboxylic acid in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a mild and effective method for acylation.[1]
Protocol: EDCI-Mediated Acylation of 2-Aminothiazole [1]
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), 2-aminothiazole (1.0 eq), and a catalyst such as HOBt or DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Strategy 3: One-Pot Synthesis of Acylated 2-Aminothiazoles
In some cases, it is advantageous to form the 2-aminothiazole ring and perform the acylation in a single pot, which can prevent the isolation of the potentially reactive 2-aminothiazole intermediate.[4][5]
Protocol: One-Pot Synthesis and Acylation
-
Synthesize the 2-aminothiazole in situ via the Hantzsch thiazole synthesis by reacting an α-haloketone with a thiourea derivative.
-
Without isolating the 2-aminothiazole, add the acylating agent (e.g., acyl chloride or anhydride) and a suitable base to the reaction mixture.
-
Stir the reaction at the appropriate temperature until the acylation is complete (monitor by TLC).
-
Work up the reaction as described in the previous protocols to isolate and purify the acylated product.
Caption: General experimental workflow for preventing dimerization.
Comparative Analysis of Preventative Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Acid Anhydride | - Readily available reagents. - Generally good yields and selectivity. - Straightforward workup. | - May not be suitable for all substrates, especially those with other sensitive functional groups. | - Routine acylations where the corresponding anhydride is commercially available. |
| Coupling Agent (e.g., EDCI) | - Very mild reaction conditions. - High selectivity for the exocyclic amine. - Broad substrate scope. | - Reagents can be expensive. - Workup can be more involved to remove the urea byproduct. | - Sensitive substrates or when using a carboxylic acid that does not have a corresponding anhydride. |
| One-Pot Synthesis/Acylation | - Can improve overall efficiency by reducing the number of steps. - Avoids isolation of the potentially problematic 2-aminothiazole. | - Requires careful optimization of reaction conditions for both the thiazole formation and acylation steps. | - Large-scale synthesis where process efficiency is critical. |
References
- 1. mdpi.com [mdpi.com]
- 2. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals, offering practical, in-depth guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and provide a framework for understanding the "why" behind experimental choices, enabling you to troubleshoot effectively and optimize your purification process.
Fundamentals: Understanding Your Compound
Before initiating any purification, a foundational understanding of the target molecule's properties is critical. This compound (MW: 176.62 g/mol ) is a moderately polar compound.[1] Its key structural features influencing chromatographic behavior are:
-
Thiazole Ring: The nitrogen and sulfur heteroatoms provide polarity and potential sites for hydrogen bonding.
-
Amide Linkage (-C(=O)NH-): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.
-
α-Chloro Group: This electron-withdrawing group slightly increases the polarity of the adjacent carbonyl.
These features suggest that normal-phase chromatography on a polar stationary phase like silica gel is a suitable primary approach.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most effective and economical choice.
-
Expertise & Experience: The mechanism of separation on silica gel relies on polar interactions (hydrogen bonds, dipole-dipole forces) between the analyte and the stationary phase's surface silanol groups (Si-OH). The polar amide and thiazole moieties of your compound will interact with these sites, allowing for separation from less polar impurities (e.g., non-polar starting materials or byproducts) and more polar impurities (e.g., baseline impurities). For particularly sensitive compounds, alumina or Florisil can be alternatives, but silica gel is the standard starting point.[2]
Q2: How do I develop an effective mobile phase for my column?
-
Trustworthiness: A self-validating TLC experiment involves spotting the crude reaction mixture, the starting materials, and any known byproducts on the same plate. This allows you to confirm the identity of the spot corresponding to your product and ensure it is adequately separated from impurities.
Recommended Initial TLC Solvent Systems
| Solvent System | Typical Ratio (v/v) | Polarity | Notes & Rationale |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard, versatile system. Start with a lower polarity (e.g., 4:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Excellent for moderately polar to polar compounds. The chloroform/methanol (95:5) system has been successfully used for similar chloro-acetamide derivatives.[4][5] |
| Toluene / Ethanol | 4:1 | Medium | This system has been reported for monitoring reactions involving related N-chloro aryl acetamide derivatives.[6] It offers different selectivity compared to ethyl acetate systems. |
Q3: My compound has poor solubility. How should I load it onto the column?
Answer: If your crude product dissolves poorly in the chosen mobile phase, dry loading is the superior method.[7] Wet loading with a strong, polar solvent (like pure dichloromethane or acetone) can disrupt the top of the column and lead to poor separation.[7]
-
Expertise & Experience: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel. This ensures that the entire sample is introduced to the column in a concentrated, narrow band, which is essential for achieving high resolution.
Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., acetone or dichloromethane).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot standards of your starting materials if available.
-
Place the plate in a developing chamber containing one of the suggested solvent systems from the table above. Ensure the solvent level is below the spots.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent ratio until the Rf of your product is between 0.2 and 0.3, with good separation from other spots.
Protocol 2: Column Chromatography Purification (Dry Loading)
-
Sample Preparation: Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 20-30 mL of dichloromethane or acetone). Add 2-3 g of silica gel to this solution.
-
Adsorption: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.
-
Column Packing: Prepare a slurry of silica gel (typically 50-100 times the mass of your crude product) in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a thin, even layer. Gently add a protective layer of sand (~1 cm) on top.
-
Elution: Carefully add the mobile phase and begin elution, collecting fractions.
-
Gradient Elution (Optional but Recommended): Start with the low-polarity system developed via TLC. After eluting non-polar impurities, you can gradually increase the polarity (e.g., from 9:1 to 4:1 Hexane/EtOAc) to speed up the elution of your target compound. This prevents excessive tailing.[2]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
References
- 1. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability and long-term storage of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Welcome to the technical support guide for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS No. 5448-49-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios related to its long-term storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] A storage temperature of +20°C is recommended.[2] It is crucial to protect the compound from moisture to prevent potential hydrolysis of the chloroacetamide group.
Q2: What are the primary signs of degradation for this compound?
Visual signs of degradation can include a change in color from its typical white or off-white appearance, or the presence of clumping, which may indicate moisture absorption. Chemically, degradation can be identified by a decrease in purity when analyzed by methods such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram would suggest the formation of degradation products.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:
-
Hydrolysis: The chloroacetamide functional group is susceptible to hydrolysis, which would result in the cleavage of the amide bond or the displacement of the chlorine atom. This process is often accelerated by the presence of moisture and can be influenced by pH.
-
Thermal Decomposition: Although specific data for this compound is limited, a related compound, 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide, has been shown to undergo exothermic decomposition at elevated temperatures (starting around 91°C).[5] This suggests that exposure to high temperatures should be avoided to prevent thermal degradation.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
Given the hazard classifications for this and similar compounds, which include being harmful if swallowed and causing skin, eye, and respiratory irritation, appropriate PPE is essential.[6][7] This includes:
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate respirator may be necessary.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure).2. Perform a purity check using a suitable analytical method like HPLC.3. Compare the purity of the current batch with a new or reference standard.4. If degradation is confirmed, discard the old batch and obtain a fresh supply. |
| Poor solubility in a previously used solvent | The compound may have degraded into less soluble impurities, or there may be a polymorphism issue. | 1. Confirm the identity and purity of the compound.2. Attempt to dissolve a small amount in a range of solvents to assess its current solubility profile.3. Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | 1. Review the storage and handling history of the compound.2. If possible, identify the degradation products using techniques like LC-MS.3. Understanding the degradation pathway can help in optimizing storage conditions to prevent further degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity and stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Instrument and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
5. Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the samples to demonstrate that the degradation products are resolved from the main peak.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for routine stability assessment of this compound.
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for this compound.
References
- 1. aksci.com [aksci.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide -Journal of the Korean Institute of Gas | Korea Science [koreascience.kr]
- 6. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurofinsus.com [eurofinsus.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
Technical Support Center: Removal of Unreacted Chloroacetyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted chloroacetyl chloride from reaction mixtures. My aim is to move beyond simple procedural lists, offering a comprehensive understanding of the "why" behind each technique.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the removal of chloroacetyl chloride.
Q1: My reaction is complete. What is the quickest way to neutralize the remaining chloroacetyl chloride?
A1: The most direct method is quenching. This involves adding a reagent that rapidly reacts with chloroacetyl chloride to form byproducts that are more easily separated. The choice of quenching agent is critical and depends on the stability of your desired product and the solvent system.
Q2: What are the most common quenching agents for chloroacetyl chloride?
A2: Common quenching agents include:
-
Water: Reacts to form chloroacetic acid and hydrochloric acid (HCl).[1] This is effective but introduces strong acids into your mixture.
-
Alcohols (e.g., methanol, isopropanol): React to form the corresponding chloroacetate esters.[2] These are often less reactive and easier to remove than the acid chloride.
-
Aqueous bases (e.g., sodium bicarbonate, sodium hydroxide): Neutralize both the chloroacetyl chloride and the HCl byproduct.[3] Use caution as this can be highly exothermic.
-
Amines (e.g., pyridine, triethylamine): Form amides. These are often used as acid scavengers during the reaction itself.
Q3: I've quenched my reaction, but now I have new impurities. How do I remove the quenching byproducts?
A3: This is a crucial consideration. The byproducts of quenching must be easily separable from your product.
-
Acidic byproducts (from water quench): Can be removed by washing with a mild aqueous base during an extractive workup.
-
Ester byproducts (from alcohol quench): Can often be removed by extraction or chromatography.
-
Salts (from base quench): Are typically removed by an aqueous wash.
Q4: Can I remove chloroacetyl chloride without quenching?
A4: Yes, several methods avoid introducing additional reagents:
-
Distillation: Effective if there is a significant boiling point difference between your product and chloroacetyl chloride (boiling point: 105-106°C).[4]
-
Azeotropic Distillation: Can be used to separate chloroacetyl chloride from impurities with close boiling points by adding an azeotrope-forming agent.[5]
-
Chromatography: Flash chromatography can be effective for non-volatile products, but the reactive nature of chloroacetyl chloride can be problematic for the stationary phase. Reverse-phase HPLC is also an option for analysis and small-scale purification.[6]
Q5: What are the primary safety concerns when working with chloroacetyl chloride?
A5: Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[7][8]
-
Inhalation: Can cause severe respiratory irritation, and effects may be delayed.[1]
-
Skin/Eye Contact: Causes severe burns.[1]
-
Reactivity: Reacts with moisture in the air to produce HCl gas.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
II. Troubleshooting Guides
This section provides detailed protocols and decision-making frameworks for common challenges.
Guide 1: Quenching Strategy Selection
The choice of quenching agent is paramount and dictates the subsequent purification strategy.
Decision-Making Workflow
Caption: Decision workflow for selecting a quenching strategy.
Experimental Protocols
Protocol 1A: Quenching with Aqueous Sodium Bicarbonate (for acid-sensitive products)
-
Cool the Reaction Mixture: Immerse the reaction flask in an ice-water bath to control the exothermic reaction.
-
Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. Monitor for gas evolution (CO2).
-
pH Check: Continue addition until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Proceed with an appropriate extractive workup to isolate the product.
Protocol 1B: Quenching with Methanol (for acid-stable products)
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath.
-
Slow Addition: Add methanol dropwise. The reaction is generally less exothermic than with aqueous base.
-
Stir: Allow the mixture to stir for 15-30 minutes to ensure complete reaction.
-
Removal of Byproduct: The resulting methyl chloroacetate can be removed by subsequent distillation or chromatography.
Guide 2: Removal by Distillation
Distillation is a viable option when the product has a significantly different boiling point than chloroacetyl chloride and is thermally stable.
Data Presentation: Boiling Points of Common Components
| Compound | Boiling Point (°C) |
| Chloroacetyl Chloride | 105-106[4] |
| Dichloroacetyl Chloride | ~128 |
| Acetyl Chloride | 52 |
| Toluene | 111 |
| Heptane | 98 |
Data sourced from publicly available chemical databases.
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all glassware is dry to prevent hydrolysis of the remaining chloroacetyl chloride.
-
Heating: Gently heat the reaction mixture using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the boiling point of chloroacetyl chloride (105-106°C at atmospheric pressure).
-
Product Isolation: The desired, less volatile product will remain in the distillation flask.
Advanced Technique: Azeotropic Distillation
For separating chloroacetyl chloride from impurities with similar boiling points, such as dichloroacetyl chloride, azeotropic distillation can be employed.[5]
Protocol 2A: Azeotropic Distillation with Heptane
-
Add Azeotrope Former: Add an appropriate amount of an azeotrope-forming agent, such as heptane, to the mixture.[5]
-
Distillation: Distill the mixture. The lower-boiling azeotrope of chloroacetyl chloride and heptane will distill first.
-
Separation: The chloroacetyl chloride can then be separated from the azeotrope-forming agent if necessary, or the process can be designed to remove the impurity as the azeotrope.
Guide 3: Chromatographic Purification
While challenging due to the reactivity of chloroacetyl chloride, chromatography can be used in certain situations.
Considerations for Chromatography
-
Stationary Phase: A deactivated stationary phase is recommended to minimize reaction on the column.
-
Solvent System: The mobile phase must be anhydrous.
-
Detection: Chloroacetyl chloride can be derivatized to a more stable compound, like methyl 2-chloroacetate, for easier detection by GC-FID.[2]
Workflow for Chromatographic Removal
References
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. japsonline.com [japsonline.com]
- 3. reddit.com [reddit.com]
- 4. chembk.com [chembk.com]
- 5. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
- 6. Separation of Chloroacetyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
Technical Support Center: Optimizing Base Selection for the Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Welcome to our dedicated technical support guide for researchers and development professionals. This document provides in-depth analysis and practical troubleshooting advice for a critical parameter in the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide: the selection of an appropriate base. Achieving a high yield in this acylation reaction is fundamentally dependent on understanding the multifaceted role of the base, which extends beyond simple acid scavenging.
Section 1: Frequently Asked Questions (FAQs) - The Role of the Base
This section addresses the most common questions and issues encountered during the synthesis, focusing on the causality behind experimental outcomes.
Q1: Why is a base absolutely essential for the acylation of 2-aminothiazole with 2-chloroacetyl chloride?
A1: The necessity of a base in this reaction is rooted in the fundamental mechanism of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This process liberates one equivalent of hydrochloric acid (HCl).[1][2][3]
Without a base, two detrimental events occur:
-
Protonation of the Nucleophile: The generated HCl is a strong acid and will immediately protonate the unreacted 2-aminothiazole, which is basic. This converts the amine into its non-nucleophilic ammonium salt (thiazol-2-ylammonium chloride). This effectively removes your starting material from the reaction, halting any further conversion to the desired amide.[4]
-
Reaction Stalling: As the reaction proceeds, the accumulation of HCl lowers the pH of the mixture, ensuring that any remaining 2-aminothiazole is rapidly protonated and rendered inert.
Therefore, the primary role of the base is to act as an "acid scavenger," neutralizing the HCl as it is formed and ensuring a continuous supply of the free, nucleophilic amine.[2][3]
Q2: My reaction has stalled, resulting in a very low yield. What is the most likely base-related cause?
A2: A stalled reaction with significant unreacted 2-aminothiazole remaining is the classic symptom of inadequate base performance. The most common culprits are:
-
Insufficient Stoichiometry: You must use at least one full equivalent of the base to neutralize the HCl produced. Using a slight excess (e.g., 1.1-1.2 equivalents) is often recommended to account for any impurities or atmospheric moisture.
-
Incorrect Base Strength (pKa): The chosen base must be significantly stronger than the 2-aminothiazole nucleophile. The conjugate acid of the base should have a pKa value high enough to ensure the equilibrium favors the deprotonation of the thiazol-2-ylammonium salt. If the base is too weak, it cannot effectively scavenge the HCl.
-
Starting Material is a Salt: Verify that your 2-aminothiazole starting material is the free base and not an HCl salt. If it is a salt, you will need an additional equivalent of base from the outset to liberate the free amine before the reaction even begins.[4]
Q3: How do I select the optimal base? What are the pros and cons of common choices like Triethylamine (TEA), Pyridine, and Potassium Carbonate (K₂CO₃)?
A3: The choice of base is a balance between its strength, nucleophilicity, solubility, and the desired reaction conditions. There is no single "best" base, as the optimal choice depends on the specific requirements of your synthesis.
-
Tertiary Amines (e.g., Triethylamine - TEA, Diisopropylethylamine - DIPEA): These are the most common choices. They are strong enough to be effective acid scavengers but are generally non-nucleophilic (especially the sterically hindered DIPEA), preventing them from competing with the 2-aminothiazole.[5] They are soluble in most organic solvents.
-
Pyridine: Pyridine serves a dual role. It is a moderately effective base and also a nucleophilic catalyst. It can react with the chloroacetyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the 2-aminothiazole.[6][7][8] This can be advantageous for less reactive amines but introduces a more complex reaction mechanism.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are typically used in biphasic or suspension reactions.[6] They are non-nucleophilic and very inexpensive. Their insolubility in many organic solvents can be an advantage, simplifying workup through simple filtration. However, their heterogeneous nature can sometimes lead to slower reaction rates due to mass transfer limitations.
Q4: Can the base itself introduce side reactions that lower my final yield?
A4: Yes, an improperly chosen base can actively degrade your starting materials or product.
-
Hydrolysis: Using strong aqueous bases like sodium hydroxide (NaOH) is highly discouraged. Both the 2-chloroacetyl chloride starting material and the this compound product are susceptible to hydrolysis under these conditions, which would cleave the acyl chloride and the amide bond, respectively.
-
Competitive Nucleophilic Attack: While less common with 2-aminothiazole, a highly nucleophilic base could potentially react with the 2-chloroacetyl chloride, consuming the electrophile in an undesired pathway. This is why sterically hindered bases like DIPEA are often preferred over less hindered options.
Section 2: The Acylation Mechanism & Base Selection Workflow
A clear understanding of the reaction pathway is crucial for effective troubleshooting and optimization.
General Reaction Mechanism
The diagram below illustrates the nucleophilic acyl substitution mechanism. The base (B:) is shown neutralizing the proton (H⁺) and chloride (Cl⁻) to prevent the protonation of the starting amine.
Caption: Reaction mechanism showing the critical acid-scavenging role of the base.
Base Selection Workflow
This decision tree can guide your choice of base for optimizing the reaction yield.
Caption: Decision workflow for selecting an appropriate base.
Section 3: Comparative Data and Experimental Protocols
Table 1: Comparison of Common Bases for Acylation
| Base | Structure | pKa (Conjugate Acid) | Nucleophilicity | Key Considerations & Impact on Yield |
| Triethylamine (TEA) | Et₃N | ~10.7 | Low | Pro: Standard, effective, and economical choice. Good solubility. Con: Can sometimes lead to minor nucleophilic side products. |
| DIPEA (Hünig's Base) | (i-Pr)₂EtN | ~11.0 | Very Low | Pro: Highly hindered, making it an excellent choice to maximize yield by avoiding side reactions. Con: More expensive than TEA. |
| Pyridine | C₅H₅N | ~5.2 | Moderate | Pro: Can act as a nucleophilic catalyst to increase reaction rate.[7] Con: Lower basicity may be insufficient in some systems. Can be difficult to remove during workup. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Non-nucleophilic | Pro: Inexpensive and allows for a simple filtration workup. Con: Heterogeneous nature may lead to slower reactions. Requires vigorous stirring. |
pKa values are approximate and can vary with solvent conditions.[9][10]
Experimental Protocol: High-Yield Synthesis using DIPEA
This protocol is designed to maximize yield and purity by using a non-nucleophilic base under anhydrous conditions.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-aminothiazole (1.0 eq).
-
Solvent and Base Addition: Dissolve the 2-aminothiazole in a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.5 M concentration). Add Diisopropylethylamine (DIPEA) (1.2 eq) to the solution via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation.
-
Acyl Chloride Addition: Prepare a solution of 2-chloroacetyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-aminothiazole starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 4: Troubleshooting Guide
| Observation / Symptom | Potential Cause (Base-Related) | Suggested Solution |
| No reaction or <10% conversion | 1. Insufficient base (less than 1 eq).2. 2-aminothiazole is an HCl salt.3. Base is too weak (e.g., NaHCO₃ in a non-polar solvent). | 1. Ensure at least 1.1-1.2 eq of base is used.2. Add an extra equivalent of base to free the amine.3. Switch to a stronger base like TEA or DIPEA (see Table 1). |
| Reaction stalls at ~50% conversion | The reaction has generated 0.5 eq of HCl, protonating all remaining amine. This indicates exactly half the required amount of base was used. | Re-evaluate the stoichiometry of your base. Ensure the molar mass and density (if liquid) are correct in your calculations. |
| Formation of a thick, un-stirrable slurry immediately after adding acyl chloride | Rapid precipitation of the amine hydrochloride salt (e.g., triethylammonium chloride) is normal, but should be stirrable. If it solidifies, the concentration is too high. | Decrease the concentration of the reaction by adding more anhydrous solvent. Ensure vigorous stirring. |
| Significant amount of an unknown, polar byproduct observed on TLC | The base may be too nucleophilic (e.g., pyridine) and is reacting with the acyl chloride, or water is present causing hydrolysis. | 1. Switch to a non-nucleophilic, hindered base like DIPEA.2. Ensure all reagents and solvents are rigorously dried. |
References
- 1. byjus.com [byjus.com]
- 2. brainly.com [brainly.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and 2-Bromo-N-(1,3-thiazol-2-yl)acetamide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents and functional molecules, the strategic selection of starting materials is paramount to achieving optimal reaction efficiency and yield. The 2-halo-N-(1,3-thiazol-2-yl)acetamides are versatile building blocks, with the halogen atom serving as a leaving group in nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of 2-chloro-N-(1,3-thiazol-2-yl)acetamide and its bromo-analogue, 2-bromo-N-(1,3-thiazol-2-yl)acetamide, supported by fundamental chemical principles and experimental observations from the literature.
The Decisive Role of the Leaving Group: A Theoretical Overview
The reactivity of α-haloacetamides in nucleophilic substitution reactions, typically following an SN2 mechanism, is fundamentally governed by the nature of the leaving group. An ideal leaving group is a species that is stable once it has departed from the substrate. In the context of our two compounds of interest, the key difference lies in the identity of the halogen atom: chlorine versus bromine.
The stability of the halide anion (X⁻) is inversely related to its basicity. Weaker bases are better leaving groups because they are less likely to re-engage in a reverse reaction. The acidity of the hydrohalic acids increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of their conjugate bases decreases in the same order (F⁻ > Cl⁻ > Br⁻ > I⁻). This trend establishes bromide (Br⁻) as a weaker base and therefore a better leaving group than chloride (Cl⁻).
Another critical factor is the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the nucleophilic attack. This lower bond dissociation energy contributes to a lower activation energy for the reaction, resulting in a faster reaction rate for the bromo-substituted compound.
Finally, the polarizability of the halogen atom plays a role. Larger atoms like bromine have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the transition state of the SN2 reaction, further enhancing the reactivity of the bromo-derivative.
Experimental Insights into Reactivity
Below, we present a summary of reaction conditions for analogous nucleophilic substitution reactions reported in the literature, which highlights this reactivity difference.
| Precursor | Nucleophile | Solvent | Conditions | Reaction Time | Yield | Reference |
| 2-Chloro-N-(thiazol-2-yl)acetamide derivatives | Substituted piperazines | Acetone | Reflux, K₂CO₃ | Not specified | 65-85% | [1] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Substituted anilines | Ethanol | Reflux | 7-8 hours | 60-75% | [2] |
| 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | Substituted thiols | DMF | Stirring at RT | 3-4 hours | 70-85% | [3] |
| 2-Bromo-N-(p-chlorophenyl)acetamide | Various amines | CH₂Cl₂ | Room Temperature | Not specified | - |
Table 1: Comparison of reaction conditions for nucleophilic substitution on chloro- and bromo-N-(1,3-thiazol-2-yl)acetamides and their analogues.
The data presented in Table 1, although not a direct comparison, strongly suggests a higher reactivity for the bromo-acetamide. The ability to perform reactions at room temperature with the bromo-derivative, as opposed to requiring reflux conditions for the chloro-analogue, is a significant indicator of its enhanced electrophilicity.
Experimental Protocols
To provide a practical context for this comparison, we outline two representative experimental protocols for nucleophilic substitution reactions on 2-chloro- and 2-bromo-N-(1,3-thiazol-2-yl)acetamide derivatives.
Protocol 1: Synthesis of 2-(4-Arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide from a 2-Chloro-acetamide Precursor
This protocol is adapted from the work of Yurttaş et al.[1]
Diagrammatic Workflow:
Caption: Workflow for the synthesis of piperazine-substituted thiazolyl acetamides.
Step-by-Step Methodology:
-
To a solution of the appropriate 2-chloro-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide (1 mmol) in acetone (20 mL), add the corresponding 4-substituted piperazine derivative (1.1 mmol) and anhydrous potassium carbonate (2 mmol).
-
Heat the reaction mixture at reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide.
Protocol 2: Synthesis of 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides from a 2-Bromo-acetamide Precursor
This protocol is based on the synthesis described by Siddiqui et al.[3]
Diagrammatic Workflow:
Caption: Workflow for the synthesis of oxadiazole-substituted thiazolyl acetamides.
Step-by-Step Methodology:
-
Dissolve 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol (1 mmol) in dimethylformamide (DMF, 10 mL).
-
To this solution, add 2-bromo-N-(1,3-thiazol-2-yl)acetamide (1 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with distilled water, and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Conclusion
Based on fundamental principles of organic chemistry and supported by comparative analysis of published synthetic protocols, 2-bromo-N-(1,3-thiazol-2-yl)acetamide is demonstrably more reactive than this compound in nucleophilic substitution reactions. This enhanced reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, stemming from its lower basicity, the weaker carbon-bromine bond, and its greater polarizability.
For researchers and drug development professionals, this difference in reactivity has significant practical implications. The use of the bromo-analogue may allow for:
-
Milder reaction conditions: Potentially avoiding the need for high temperatures, which can be beneficial for sensitive substrates and can lead to cleaner reaction profiles with fewer byproducts.
-
Shorter reaction times: Increasing throughput and improving the overall efficiency of a synthetic sequence.
-
Improved yields: By favoring the forward reaction and minimizing competing side reactions.
The choice between the chloro- and bromo-derivatives will ultimately depend on a variety of factors, including the nucleophilicity of the reacting partner, cost considerations, and the desired reaction kinetics. However, for applications requiring higher reactivity and more facile displacement of the leaving group, 2-bromo-N-(1,3-thiazol-2-yl)acetamide is the superior choice.
References
A Comparative Guide to the Biological Activity of Substituted 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Analogs
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique structural features, including the ability of its nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions, make it an excellent pharmacophore for targeting a variety of biological macromolecules.[1] When combined with an N-acetamide linker, specifically the 2-chloro-N-(1,3-thiazol-2-yl)acetamide framework, it serves as a versatile and reactive intermediate for the synthesis of a diverse library of derivatives. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their anticancer, antimicrobial, and antifungal properties, with an emphasis on elucidating their structure-activity relationships (SAR).
The core directive of this guide is to move beyond a simple cataloging of compounds and their activities. Instead, we will delve into the causality behind the observed biological effects, explaining why certain substitutions enhance potency while others diminish it. This approach is grounded in the principles of medicinal chemistry, where understanding the interplay between a molecule's structure and its biological function is paramount for rational drug design.
The Core Scaffold: A Platform for Diverse Biological Activity
The synthesis of substituted this compound analogs typically begins with the reaction of a substituted 2-aminothiazole with chloroacetyl chloride.[3] The resulting 2-chloro-N-(thiazol-2-yl)acetamide is a key intermediate, where the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[4][5] This synthetic accessibility is a major reason for the extensive exploration of this class of compounds.
Caption: General synthetic route to substituted this compound analogs.
Comparative Analysis of Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[6][7] The this compound scaffold has served as a fruitful starting point for the development of potent cytotoxic agents.
A study involving the reaction of 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with various 4-substituted piperazine derivatives yielded compounds with notable activity against C6 rat glioma and A549 human lung carcinoma cell lines.[6] This highlights the importance of the substituent attached to the acetamide nitrogen.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Piperazine Substitutions: The nature of the substituent on the piperazine ring significantly influences anticancer potency. For instance, certain aromatic or heterocyclic substitutions can lead to enhanced activity.
-
Thiazole Ring Substitutions: Modifications on the thiazole ring itself can modulate activity. For example, the presence of a phenyl or substituted phenyl group at the 4-position of the thiazole ring is a common feature in many active analogs.
-
Mechanism of Action: Several studies suggest that these analogs can act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which is crucial for cell division.[7]
| Compound ID | Substitution on Piperazine/Amine | Cancer Cell Line | IC50 (µg/mL) | Reference Drug (IC50, µg/mL) | Source |
| 3e | 4-(2-methoxyphenyl)piperazin-1-yl | C6 glioma | 9 ± 1 | Cisplatin (21 ± 1) | [6] |
| 3f | 4-(2-ethoxyphenyl)piperazin-1-yl | C6 glioma | 18 ± 5.29 | Cisplatin (21 ± 1) | [6] |
| 3g | 4-(2-fluorophenyl)piperazin-1-yl | C6 glioma | 16 ± 2.83 | Cisplatin (21 ± 1) | [6] |
| 3f | 4-(2-ethoxyphenyl)piperazin-1-yl | A549 lung carcinoma | 32.67 ± 6.43 | Cisplatin (16.33 ± 1.53) | [6] |
| 3g | 4-(2-fluorophenyl)piperazin-1-yl | A549 lung carcinoma | 31.33 ± 5.77 | Cisplatin (16.33 ± 1.53) | [6] |
| 5d | 2-phenylimino-thiazolidin-4-one | MCF-7 | 7.22 ± 0.65 | 5-Fluorouracil (Not Specified) | [8] |
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---
### **Comparative Analysis of Antimicrobial and Antifungal Activity**
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. Analogs derived from the this compound scaffold are no exception.
The general strategy involves replacing the chloro group with various amine-containing heterocycles or substituted anilines. The resulting compounds have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
**Structure-Activity Relationship (SAR) Insights for Antimicrobial/Antifungal Activity:**
* **Substituted Anilines:** The electronic properties of substituents on the aniline ring play a crucial role. Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy) can influence the activity profile.
* **Heterocyclic Moieties:** Incorporation of other heterocyclic rings, such as piperazine or pyrimidine, can lead to potent antimicrobial agents.
* **Mechanism of Action:** While not always fully elucidated, potential mechanisms include inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity. For some antifungal analogs, binding to ergosterol in the fungal plasma membrane has been proposed as a likely mechanism.
| **Compound** | **Substitution** | **Organism** | **Activity (MIC, µg/mL)** | **Source** |
| :----------- | :--------------- | :----------- | :------------------------ | :--------- |
| **A1Cl*** | Phenyl | *Aspergillus flavus* | 16 - 256 | |
| **A1Cl*** | Phenyl | *Candida albicans* | 128 - 256 | |
| **A1Cl*** | Phenyl | *Candida parapsilosis*| 128 - 256 | |
*\*Note: A1Cl is 2-chloro-N-phenylacetamide, a related but simpler acetamide.*
More complex derivatives have shown promising activity. For instance, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides demonstrated potent activity against *Listeria monocytogenes* and methicillin-resistant *Staphylococcus aureus* (MRSA).
```dot
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Caption: A typical workflow for the discovery of antimicrobial analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a key intermediate and a standard biological evaluation.
Protocol 1: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
This protocol is adapted from Sharma et al. and describes the synthesis of a key intermediate used for further derivatization.
[4]
Step A: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
Combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.
-
Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and collect the solid product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(4-bromophenyl)thiazol-2-amine.
Step B: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
-
Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Add chloroacetyl chloride (0.012 mol) dropwise to the solution while stirring in an ice bath.
-
Add a base, such as triethylamine or potassium carbonate, to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the solid to yield N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide. The purity can be checked by melting point determination and spectroscopic methods (IR, NMR).
[4]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, C6) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Cisplatin) in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The ease of its synthesis and derivatization has allowed researchers to explore a vast chemical space, leading to the discovery of potent anticancer, antimicrobial, and antifungal compounds.
The comparative analysis reveals that the biological activity of these analogs is highly dependent on the nature and position of the substituents on both the thiazole ring and the acetamide side chain. For anticancer activity, bulky heterocyclic moieties like substituted piperazines have proven effective. In the antimicrobial realm, a wide range of substituents, from simple substituted anilines to more complex heterocyclic systems, can confer significant activity.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to enable more rational, target-based drug design.
-
ADMET Profiling: Investigating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the 2-acetamido-thiazole core with other known pharmacophores to potentially achieve synergistic effects and overcome drug resistance.
By leveraging the foundational knowledge of the structure-activity relationships presented in this guide, the scientific community can continue to unlock the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives: A DFT-Driven Exploration of Structure and Activity
For researchers, scientists, and professionals in drug development, the intricate dance between a molecule's structure and its biological function is a central theme. In the realm of medicinal chemistry, thiazole-containing compounds have consistently emerged as a scaffold of significant interest, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its derivatives, leveraging Density Functional Theory (DFT) to dissect their electronic and structural properties. We will explore how subtle molecular modifications influence their potential as therapeutic agents and benchmark their performance against established alternatives.
Introduction: The Thiazole Scaffold and the Power of Computational Chemistry
The 1,3-thiazole ring is a privileged pharmacophore found in a variety of clinically used drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for novel drug candidates. The parent compound of our focus, this compound, combines this versatile heterocycle with a reactive chloroacetamide moiety, suggesting a potential for covalent interactions with biological targets.
To understand the structure-activity relationship (SAR) of this class of compounds, experimental synthesis and biological screening are indispensable. However, to rationalize experimental findings and guide the design of more potent and selective derivatives, computational methods like Density Functional Theory (DFT) have become an invaluable tool. DFT allows us to probe the electronic structure, molecular geometry, and vibrational properties of molecules with a high degree of accuracy, providing insights that are often difficult to obtain through experimentation alone.
This guide will navigate through the synthesis, computational analysis, and biological evaluation of this compound derivatives, offering a comparative perspective on their potential.
Methodologies: Bridging Theory and Experiment
A comprehensive understanding of these derivatives necessitates a synergistic approach, combining wet-lab synthesis and characterization with in-silico computational studies.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives typically involves the acylation of a corresponding 2-aminothiazole precursor with chloroacetyl chloride. The general synthetic route is outlined below.
Caption: Generalized synthetic workflow for this compound derivatives.
The synthesized compounds are then rigorously characterized using various spectroscopic techniques, including:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide I), and C-Cl stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Computational Details: The DFT Approach
To gain deeper insights into the molecular properties, DFT calculations are performed using software packages like Gaussian. A common and reliable method involves the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
The key parameters calculated include:
-
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing data on bond lengths and bond angles.
-
Vibrational Frequencies: Prediction of the infrared spectrum, which, when compared with experimental data, validates the computational model.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Caption: A streamlined workflow for DFT calculations on thiazole derivatives.
Comparative Analysis: Unraveling Structure-Property Relationships
This section provides a comparative analysis of the structural, electronic, and biological properties of this compound and its derivatives.
Structural and Spectroscopic Properties: A Tale of Substituents
Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Thiazole Acetamide Derivatives
| Parameter | 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[1] | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide |
| C=O (Amide) | ~1.22 | ~1.21 |
| N-C (Amide) | ~1.36 | ~1.35 |
| C-Cl | ~1.78 | ~1.79 |
| C-N-C (Amide Angle) | ~125° | ~126° |
Note: The values are approximate and derived from related structures. The exact values for the parent compound may vary.
The introduction of bulky or electron-withdrawing/donating groups can lead to steric hindrance and changes in bond lengths and angles due to electronic effects. These structural modifications, in turn, influence the molecule's ability to interact with biological targets.
Vibrational analysis from DFT calculations, when compared with experimental FT-IR spectra, helps in the definitive assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the amide group is sensitive to its chemical environment and can shift based on the electronic nature of the substituents.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO energies are fundamental in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 2: Calculated HOMO, LUMO, and Energy Gap (ΔE) for Selected Thiazole Derivatives (eV)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) |
| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[1] | -6.8 | -1.5 | 5.3 |
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[1] | -6.7 | -1.6 | 5.1 |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine[2] | -5.53 | -0.83 | 4.70 |
The data suggests that substitutions on the phenyl ring can modulate the HOMO-LUMO gap. A smaller energy gap, as seen in the benzimidazole derivative, indicates a molecule that is more readily polarizable and can engage in charge-transfer interactions more easily, which can be crucial for biological activity.
The Molecular Electrostatic Potential (MEP) map provides a visual guide to the reactive sites of the molecule. The electron-rich regions (typically colored red or yellow) are susceptible to electrophilic attack, while the electron-deficient regions (blue) are prone to nucleophilic attack. For this compound derivatives, the oxygen atom of the carbonyl group and the nitrogen atoms of the thiazole ring are expected to be electron-rich, while the hydrogen atom of the amide group and the carbon atom attached to the chlorine are likely to be electron-poor.
Biological Activity: A Comparative Performance Evaluation
This compound derivatives have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal potential of this class of compounds. Their activity is often compared to standard antibiotics.
Table 3: Comparative Antimicrobial Activity of Thiazole Acetamide Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference Drug | Activity of Reference Drug (MIC in µg/mL) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d1, d2, d3) | S. aureus, E. coli | Promising activity[3] | Not specified | Not specified |
| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Gram-positive & Gram-negative bacteria | Broad spectrum activity[4] | Not specified | Not specified |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3d, 3g, 3k) | MRSA, P. aeruginosa, E. coli | More potent than ampicillin against MRSA[5] | Ampicillin | - |
The results indicate that these derivatives exhibit significant antimicrobial potential, with some compounds showing superior activity against resistant strains compared to conventional antibiotics like ampicillin. The presence of the chloroacetamide moiety is thought to contribute to their mechanism of action, possibly through alkylation of essential biomolecules in the pathogens.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines.
Table 4: Comparative Anticancer Activity (IC₅₀ in µM) of Thiazole Acetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Reference Drug (µM) |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | HeLa (Cervical) | 1.3 ± 0.14[6] | Doxorubicin | Not specified |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-chloro-4-nitrophenyl)amino)acetamide (d6, d7) | MCF7 (Breast) | Most active in the series[3] | Not specified | Not specified |
| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide (3c) | Various cancer cell lines | Moderate activity | - | - |
| 2,2-dichloro-N-(4-phenylthiazol-2-yl)acetamide | Various cancer cell lines | Generally less active than monochloro counterparts | - | - |
The data reveals that specific substitutions significantly impact the anticancer potency. For instance, the presence of a 4-chlorophenyl group on the thiazole ring and further substitution on the acetamide nitrogen can lead to compounds with low micromolar IC₅₀ values. Interestingly, in some cases, the monochloroacetamide derivatives were found to be more potent than their dichloro counterparts. This highlights the subtle interplay of electronics and sterics in determining biological activity.
Conclusion and Future Perspectives
The integration of DFT studies with experimental investigations provides a powerful platform for the rational design of novel this compound derivatives. The computational analysis of structural parameters, vibrational frequencies, and frontier molecular orbitals offers a detailed understanding of the physicochemical properties that govern their biological activity.
The comparative analysis presented in this guide demonstrates that:
-
Substitutions on the thiazole and associated phenyl rings can significantly influence the molecular geometry and electronic properties of these compounds.
-
The HOMO-LUMO energy gap is a useful parameter for predicting the relative reactivity of different derivatives.
-
Several this compound derivatives exhibit promising antimicrobial and anticancer activities, in some cases surpassing the efficacy of standard drugs.
Future research in this area should focus on synthesizing novel derivatives with tailored electronic and steric properties to enhance their potency and selectivity. Further elucidation of their mechanisms of action, particularly their interactions with specific biological targets, will be crucial for their development as next-generation therapeutic agents. The continued synergy between computational chemistry and experimental biology will undoubtedly accelerate the discovery of new and effective drugs based on the versatile thiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Microwave-Assisted Versus Conventional Synthesis of Thiazole Acetamides: A Guide for Researchers
In the landscape of modern medicinal chemistry, the thiazole ring system is a cornerstone, integral to a multitude of pharmacologically active agents.[1] Its derivatives, particularly thiazole acetamides, are prized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of these scaffolds is therefore a critical focus for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS), offering field-proven insights to inform your experimental choices.
The Power of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift
Conventional synthesis, relying on conductive heating via oil baths or heating mantles, has long been the standard. However, this method often suffers from long reaction times, inefficient energy transfer, and the potential for side-product formation due to prolonged exposure to high temperatures. Microwave-assisted organic synthesis, on the other hand, utilizes microwave irradiation to directly heat the reaction mixture.[2] This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction, leading to rapid and uniform heating.[2] This fundamental difference in heating mechanism often translates to dramatic reductions in reaction times, increased product yields, and improved purity profiles.[2][3][4]
Head-to-Head Comparison: Microwave vs. Conventional Synthesis of Thiazole Acetamide Derivatives
To illustrate the practical advantages of MAOS, let's examine the synthesis of a series of 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, a closely related analogue to thiazole acetamides. The data presented below, adapted from the work of Chavan et al., clearly demonstrates the superior efficiency of the microwave-assisted approach.[5]
| Aryl Substituent | Conventional Method Yield (%) | Microwave Method Yield (%) |
| Phenyl | 69 | 72 |
| 4-methoxyphenyl | 73 | 79 |
| 4-chlorophenyl | 75 | 80 |
| 4-hydroxy-3-methoxyphenyl | 81 | 89 |
| 3-nitrophenyl | 75 | 79 |
| 4-nitrophenyl | 64 | 72 |
| 2-hydroxyphenyl | 66 | 72 |
| 2-styryl | 74 | 81 |
| 2-thiophenyl | 76 | 82 |
| 5-bromo-2-thiophenyl | 61 | 77 |
| 3-methyl-1-phenyl-1H-pyrazol-5-yl | 60 | 72 |
Table 1: Comparative Yields of 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide Derivatives.[5]
As the data unequivocally shows, the microwave-assisted synthesis consistently resulted in higher product yields across a range of substituted derivatives.[5] Furthermore, the reaction times for the microwave method were significantly shorter, often reduced from hours to mere minutes.[5] This acceleration is a hallmark of microwave chemistry and is a critical factor in high-throughput screening and rapid lead optimization.
Delving into the Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6][7][8] Understanding its mechanism is key to appreciating how microwave irradiation can enhance its efficiency. The reaction typically involves the condensation of an α-haloketone with a thioamide.
Diagram 1: The Hantzsch Thiazole Synthesis Mechanism
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Microwave irradiation accelerates this process by efficiently promoting both the initial nucleophilic attack and the subsequent cyclization and dehydration steps. The rapid and uniform heating ensures that the reaction mixture quickly reaches the necessary activation energy for each step, minimizing the formation of byproducts that can occur with prolonged heating in conventional methods.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for both conventional and microwave-assisted synthesis of thiazole acetamides, based on established methodologies. Researchers should optimize these protocols for their specific substrates and equipment.
Conventional Synthesis Protocol
Diagram 2: Conventional Synthesis Workflow
Caption: A typical workflow for conventional synthesis of thiazole acetamides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-haloketone (1 equivalent), the corresponding thioacetamide (1.1 equivalents), and a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Microwave-Assisted Synthesis Protocol
Diagram 3: Microwave-Assisted Synthesis Workflow
References
- 1. jmest.org [jmest.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. jocpr.com [jocpr.com]
- 5. jchps.com [jchps.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives in Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the anticancer potential of this promising class of compounds. We will delve into a comparative analysis of their efficacy, supported by experimental data, and provide a detailed protocol for assessing cytotoxicity.
The thiazole scaffold is a significant structural motif in medicinal chemistry, present in several clinically approved anticancer drugs like Dasatinib and Ixabepilone[1][2]. The incorporation of a chloroacetamide group to this scaffold has been a strategic approach to enhance cytotoxic activity. This guide will explore the structure-activity relationships and the underlying mechanisms of action that contribute to their anticancer properties.
Comparative Cytotoxic Activity
The cytotoxic potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. This data has been compiled from multiple studies to provide a comparative overview.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (8a ortho-chloro) | HeLa (Cervical Cancer) | 1.3 ± 0.14 | Doxorubicin | Not Specified |
| Series 8 derivatives | A549 (Lung Carcinoma) | Less active than Doxorubicin | Doxorubicin | - |
| Series 8 derivatives | U87 (Glioblastoma) | Some more cytotoxic than Doxorubicin | Doxorubicin | - |
| Thiazole-2-acetamide Derivative 10a | PC-3 (Prostate Cancer) | 7 ± 0.6 | Doxorubicin | - |
| Thiazole-2-acetamide Derivative 10a | MCF-7 (Breast Cancer) | 4 ± 0.2 | Doxorubicin | - |
| Thiazole-2-acetamide Derivative 10o | MDAMB-231 (Breast Cancer) | 3 ± 0.2 | Doxorubicin | - |
| 2-chloro-N-(thiazol-2-yl)acetamide derivatives | Jurkat (T-cell Leukemia) | Significant Activity | - | - |
| 2-chloro-N-(thiazol-2-yl)acetamide derivatives | MDA-MB-231 (Triple-negative Breast Cancer) | Significant Activity | - | - |
| 2-[(3-methyl-2-oxo-2H-[1][3][4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1) | Colon Cancer Cell Lines | 0.41–0.69 | - | - |
| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | - | - |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | - | - |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - |
Unraveling the Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms, making them compelling candidates for further investigation[1][2].
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, which are key executioners of the apoptotic pathway[1][5].
-
Tubulin Polymerization Inhibition: Certain derivatives act as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, they interfere with cell division and lead to cell death[1][4].
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to increase the production of ROS within cancer cells. Elevated ROS levels induce oxidative stress, causing cellular damage and triggering apoptosis[1].
-
Reduction of Mitochondrial Membrane Potential (MMP): A decrease in the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. Several derivatives have been observed to reduce MMP, leading to the release of pro-apoptotic factors from the mitochondria[1][6].
-
Kinase Inhibition: The thiazole ring is a known scaffold for kinase inhibitors. Some derivatives have been evaluated for their ability to inhibit kinases like Src, which are often overexpressed in various cancers[1].
Below is a diagram illustrating the potential signaling pathways affected by these derivatives.
Caption: Potential mechanisms of action of this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells[7].
Materials
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible[8].
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Below is a workflow diagram for the MTT assay.
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Alternative Cytotoxicity Assays
While the MTT assay is robust, other methods can be employed to validate and complement the findings.
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is proportional to the cell mass[9][10].
-
Lactate Dehydrogenase (LDH) Assay: This method measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. It is a reliable indicator of cytotoxicity[11][12][13].
The choice of assay can depend on the specific research question and the nature of the compounds being tested. For instance, compounds that interfere with mitochondrial respiration might affect the MTT assay, making an SRB or LDH assay a more suitable alternative.
Conclusion
This compound derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their multifaceted mechanism of action, including apoptosis induction and tubulin polymerization inhibition, makes them attractive candidates for further preclinical development. The standardized protocols provided in this guide offer a reliable framework for researchers to evaluate the anticancer potential of these and other novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting in vitro enzyme inhibition assays for novel chemical entities, specifically focusing on analogs of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Part I: Foundational Strategy and Pre-Assay Considerations
The journey of characterizing a new inhibitor does not begin at the lab bench, but with a thorough understanding of the molecule, its potential targets, and the fundamental principles of enzyme kinetics. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of enzymes, including kinases, urease, and cyclooxygenases (COX)[1][2][3]. The chloroacetamide group, being an electrophilic warhead, suggests a potential for covalent or strong non-covalent interactions.
The Primer: Understanding Enzyme Inhibition Kinetics
Before designing an assay, it is critical to grasp the biochemical language of enzyme inhibition. The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50% under specific assay conditions[4][5]. However, the IC50 is not an absolute value; it is dependent on experimental conditions like substrate concentration[6][7].
To truly understand an inhibitor's mechanism of action (MOA), we must determine its effect on the enzyme's kinetic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.[8] The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing directly with the substrate. This increases the apparent Km but does not change the Vmax.[8][9]
-
Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the catalytic efficiency of the enzyme regardless of whether the substrate is bound. This decreases the apparent Vmax but does not change the Km.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both the apparent Vmax and the apparent Km.[8]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[10]
Target Selection and Compound Management
If the enzymatic target for your this compound analogs is unknown, target identification studies would be the first step. However, if a target is hypothesized or known (e.g., a specific kinase or protease), the next step is rigorous compound management.
-
Stock Solutions: Compounds should be dissolved in a suitable organic solvent, typically 100% DMSO, to create high-concentration stock solutions (e.g., 10-50 mM)[11].
-
Serial Dilutions: Create a dilution series of the inhibitor to test a wide concentration range, ensuring an accurate determination of the IC50 curve. A 10-point, 3-fold dilution series is a common starting point.[12]
-
Solvent Effects: Always maintain a consistent final concentration of the organic solvent (e.g., ≤1% DMSO) across all wells, including controls, as higher concentrations can inhibit or denature the enzyme.
Part II: A Comparative Guide to Assay Formats
The choice of assay technology is a critical decision point that impacts sensitivity, throughput, and potential for artifacts. The ideal assay is a self-validating system where the signal is directly and robustly proportional to the activity of the enzyme under study.[10]
Assay Technology Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate assay format based on the enzyme target and available resources.
Caption: Workflow for selecting an in vitro enzyme assay format.
Comparison of Common Assay Formats
| Feature | Spectrophotometric (Absorbance) | Fluorometric (Fluorescence) | Luminescent (Light Emission) |
| Principle | Measures change in light absorption by a chromogenic substrate/product.[13] | Measures light emission from a fluorescent product after excitation.[14] | Measures light produced from a chemical reaction, often linked to ATP consumption.[15] |
| Sensitivity | Moderate | High[16] | Very High[15] |
| Throughput | Moderate to High | High | High |
| Cost | Low[13] | Moderate | High |
| Pros | Widely accessible equipment, inexpensive reagents.[17] | High sensitivity, suitable for low enzyme concentrations.[14][18] | Highest sensitivity, broad applicability for ATPases/kinases.[19] |
| Cons | Lower sensitivity, potential interference from colored compounds.[17] | Interference from fluorescent compounds, inner filter effects.[16] | Potential for compound interference with luciferase, expensive reagents.[19][20] |
Part III: Experimental Protocols and Data Analysis
This section provides detailed, self-validating protocols for determining inhibitor potency and mechanism of action.
Protocol 1: IC50 Determination
This protocol establishes the potency of the this compound analogs. We will use a generic spectrophotometric assay as an example. The core principle is to measure the initial reaction velocity at various inhibitor concentrations.[21]
Objective: To determine the concentration of an inhibitor that reduces enzyme activity by 50%.
Materials and Reagents:
-
Purified enzyme of interest
-
Chromogenic substrate
-
Assay Buffer (optimized for enzyme pH and salt concentration)
-
Test compounds (analogs) and positive control inhibitor, dissolved in DMSO
-
Microplate reader and 96-well clear, flat-bottom plates[17]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an IC50 determination experiment.
Step-by-Step Procedure:
-
Prepare Solutions: Prepare fresh enzyme and substrate solutions in the assay buffer. The substrate concentration should ideally be at or below its Km value to ensure sensitivity to competitive inhibitors.[12]
-
Plate Layout: Design the plate map to include:
-
100% Activity Control (Negative Control): Enzyme, substrate, and buffer with DMSO (no inhibitor).
-
0% Activity Control (Blank): Substrate and buffer with DMSO (no enzyme).
-
Test Wells: Enzyme, substrate, and buffer with serial dilutions of the inhibitor.
-
-
Assay Execution: a. Add 50 µL of assay buffer containing the appropriate concentration of inhibitor (or DMSO for controls) to each well. b. To initiate the pre-incubation, add 25 µL of the enzyme solution to all wells except the "no enzyme" blank. Mix gently.[21] c. Incubate the plate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Start the reaction by adding 25 µL of the substrate solution to all wells. Mix immediately.
-
Data Collection: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., one reading every 30 seconds for 10-15 minutes).[22] Ensure the reaction progress curves are linear during this initial phase.[10]
Data Analysis:
-
Calculate Initial Velocity (Rate): For each well, determine the slope of the linear portion of the absorbance vs. time plot. This is your initial velocity (V).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with a variable slope.[12][23] The IC50 is the concentration at the inflection point of this curve.[4]
Protocol 2: Mechanism of Action (MOA) Studies
Objective: To determine if a potent inhibitor acts via a competitive, noncompetitive, uncompetitive, or mixed-inhibition mechanism.
Principle: This experiment involves measuring the enzyme's reaction kinetics at several fixed inhibitor concentrations while varying the substrate concentration. The resulting changes in apparent Km and Vmax reveal the mechanism.[9]
Procedure:
-
Select 3-4 concentrations of your inhibitor based on its IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50). Include a "no inhibitor" (0x) control.
-
For each fixed inhibitor concentration, perform a full substrate titration curve. This means measuring the initial reaction velocity across a range of substrate concentrations (e.g., from 0.1x Km to 10x Km).
-
The assay setup is similar to the IC50 assay, but here both substrate and inhibitor concentrations are varied.
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the initial velocity vs. substrate concentration to generate a series of Michaelis-Menten curves.
-
For a clearer diagnosis, transform the data by plotting a double reciprocal, or Lineweaver-Burk, plot (1/Velocity vs. 1/[Substrate]).[8] The intercepts and slopes reveal the inhibition mechanism.
Caption: Decision tree for interpreting Lineweaver-Burk plots to determine MOA.
Part IV: Data Presentation and Best Practices
Summarizing Results
For a series of analogs, quantitative data should be presented clearly to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of this compound Analogs Against [Enzyme Name]
| Compound ID | R-Group Modification | IC50 (µM) ± SD | Apparent Ki (µM) | Mechanism of Action |
| Lead-001 | -H | 1.2 ± 0.2 | 0.6 | Competitive |
| Analog-002 | -CH3 | 0.8 ± 0.1 | 0.4 | Competitive |
| Analog-003 | -Cl | 5.4 ± 0.7 | N/D | Mixed |
| Analog-004 | -OCH3 | > 50 | N/D | Not Determined |
| Control | Celecoxib | 0.05 ± 0.01 | 0.02 | Competitive |
| *N/D: Not Determined |
Trustworthiness: Avoiding Common Pitfalls
A robust assay anticipates and controls for potential artifacts.
-
Compound Interference: Always run a counter-assay to check if your compounds interfere with the detection method itself. For example, in a luminescent assay, test for direct inhibition of the luciferase enzyme.[19] For spectrophotometric assays, measure the absorbance of the compound alone at the detection wavelength.
-
Time-Dependent Inhibition: The pre-incubation step is crucial. If inhibition potency increases with longer pre-incubation times, it may indicate slow-binding or irreversible inhibition, which requires more complex kinetic analysis.[10]
-
Enzyme Stability: Ensure the enzyme remains stable and its activity is linear throughout the assay period. This can be checked by running the 100% activity control for an extended time.[12]
-
Data Quality: For IC50 curves, ensure your data points bracket the 50% inhibition mark, with clear upper and lower plateaus.[12] Repeat experiments to ensure reproducibility.[21]
By following this comprehensive guide, researchers can confidently and accurately characterize the inhibitory properties of this compound analogs, generating high-quality, reliable data essential for advancing drug discovery programs.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. quora.com [quora.com]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. rsc.org [rsc.org]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives
In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. Among these, derivatives of 2-chloro-N-(1,3-thiazol-2-yl)acetamide have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for these derivatives. By dissecting the influence of specific structural modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform the rational design of next-generation therapeutic agents.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure, consisting of a thiazole ring N-acylated with a chloroacetamide group, presents several key features that are amenable to chemical modification. The inherent reactivity of the α-chloroacetamide moiety makes it a potential covalent warhead, capable of forming bonds with nucleophilic residues in biological targets. The thiazole ring itself offers multiple sites for substitution (primarily the C4 and C5 positions), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Our analysis will focus on three primary areas of modification:
-
Substitutions on the Thiazole Ring (C4 and C5 positions)
-
Modifications to the Acetamide Moiety
-
Annulation to the Thiazole Ring (e.g., Benzothiazoles)
The exploration of these modifications has led to the identification of derivatives with significant potency against various cancer cell lines and microbial strains.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The following sections provide a comparative analysis of these relationships based on available experimental data.
Anticancer Activity
Thiazole-containing compounds have been investigated as inhibitors of various targets in cancer therapy, including protein kinases, tubulin, and apoptosis-inducing pathways.[1][2][3] The 2-chloroacetamide moiety is often crucial for this activity, potentially acting as a covalent inhibitor.
Substitutions at the C4 position of the thiazole ring have a significant impact on anticancer potency. Generally, the introduction of an aryl group at this position is favorable for activity.
-
Aryl Substitutions: The presence of a phenyl group at the C4-position, as in 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, is a common feature in many active derivatives.[4][5]
-
Substituted Phenyl Groups: Further substitution on this C4-phenyl ring can modulate activity. For instance, electron-withdrawing groups like halogens (e.g., -Cl, -Br) on the phenyl ring often enhance cytotoxic effects.[6] In a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, several compounds displayed promising anticancer activity against the MCF7 breast cancer cell line.[6] Another study showed that a 4-chlorophenyl substituent at the C4-position of the thiazole ring was a key structural element for anticancer activity.[5] A 3-nitrophenylthiazolyl derivative exhibited high cytotoxic activity against the MDA-MB-231 breast cancer cell line, suggesting that electron-withdrawing groups are beneficial.[7]
The chloroacetamide group is a critical pharmacophore.
-
Replacement of Chlorine: Replacing the chlorine with a bulkier substituent or a different leaving group can drastically alter the activity, often for the worse, suggesting that the reactivity of the chloroacetyl group is important.
-
Dichloroacetamides: Interestingly, a study comparing 2-chloro- and 2,2-dichloroacetamides found that the 2-chloroacetamide derivatives exhibited significant cytotoxic activity, while the 2,2-dichloroacetamides showed negligible activity.[8] This highlights the specific structural and electronic requirements of this moiety for biological activity.
Antimicrobial Activity
Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity, and the this compound scaffold is no exception.[4][9] The proposed mechanisms of action for some thiazole-based antimicrobials include the inhibition of essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[10]
As with anticancer activity, substitutions on the thiazole ring are crucial for antimicrobial potency.
-
Aryl Groups at C4: The introduction of substituted aryl groups at the C4-position has been a successful strategy in developing potent antimicrobial agents. Derivatives with substituted phenyl rings have shown good activity against both Gram-positive and Gram-negative bacteria.
-
Fused Ring Systems (Benzothiazoles): Annulation of a benzene ring to the thiazole to form a benzothiazole scaffold can significantly enhance antimicrobial activity.[9] This is likely due to the increased lipophilicity and altered electronic properties of the larger ring system.
The chloroacetamide group is also important for antimicrobial effects. In some derivatives, this group is replaced by other moieties to explore different interactions with microbial targets. However, for the core topic of this guide, the chloroacetamide is a defining feature. Its electrophilic nature could allow for covalent modification of key microbial enzymes.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives and related analogs from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Thiazole C4-Substituent | Acetamide Moiety | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | 2-chloroacetamide | Jurkat | Significant Cytotoxicity | [8] |
| 2 | Phenyl | 2-chloroacetamide | MDA-MB-231 | Significant Cytotoxicity | [8] |
| 3 | Unsubstituted | 2,2-dichloroacetamide | Jurkat | Negligible Activity | [8] |
| 4 | 4-Bromophenyl | 2-((2-hydroxyphenyl)amino)acetamide | MCF7 | >50 | [6] |
| 5 | 4-Bromophenyl | 2-((4-fluorophenyl)amino)acetamide | MCF7 | 28.1 | [6] |
| 6 | 3-Nitrophenyl | - | MDA-MB-231 | 1.21 | [7] |
| 7 | 4-Chlorophenyl | - | MDA-MB-231 | 3.52 | [7] |
Table 2: Antimicrobial Activity of Thiazole Acetamide Derivatives
| Compound ID | Core Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 8 | N-(4-Aryl-thiazol-2-yl)-acetamide | 4-(4-Chlorophenyl) | S. aureus | 12.5 | |
| 9 | N-(4-Aryl-thiazol-2-yl)-acetamide | 4-(4-Nitrophenyl) | S. aureus | 25 | |
| 10 | N-(4-Aryl-thiazol-2-yl)-acetamide | 4-(4-Chlorophenyl) | E. coli | 25 | |
| 11 | N-(4-Aryl-thiazol-2-yl)-acetamide | 4-(4-Nitrophenyl) | E. coli | 50 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.
General Synthesis of 2-Chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide
This protocol is a generalized procedure based on methodologies reported in the literature.[11]
Step 1: Synthesis of 2-Amino-4-aryl-1,3-thiazole
-
A mixture of a substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a steam bath for 4-8 hours.
-
The resulting hydroiodide salt is filtered, washed with ether, and dried.
-
The salt is dissolved in hot water and neutralized with a concentrated ammonia solution.
-
The precipitated solid (2-amino-4-aryl-1,3-thiazole) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or benzene.
Step 2: Synthesis of 2-Chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide
-
To a solution of the 2-amino-4-aryl-1,3-thiazole (8.52 mmol) in a dry aprotic solvent such as toluene or benzene (25 mL), a base like potassium carbonate (17.04 mmol) or a few drops of triethylamine is added.[11]
-
Chloroacetyl chloride (8.52 mmol) is added dropwise to the mixture.
-
The reaction mixture is refluxed for 2-4 hours.
-
After cooling to room temperature, the mixture is diluted with a solvent like dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5][13]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Visualization of Key Concepts
General Synthetic Pathway
Caption: General synthetic route for 2-chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide derivatives.
Key Areas of SAR Modification
Caption: Key modification points for SAR studies of the core scaffold.
Conclusion and Future Perspectives
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that:
-
For anticancer activity: The presence of an aryl group, particularly one with electron-withdrawing substituents, at the C4 position of the thiazole ring is generally beneficial. The 2-chloroacetamide moiety is often essential for potent cytotoxicity.
-
For antimicrobial activity: Aromatic substitutions on the thiazole ring and the formation of fused ring systems like benzothiazoles can lead to enhanced antimicrobial efficacy.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. For anticancer agents, this could involve studies to confirm covalent binding to target proteins and to investigate their effects on specific signaling pathways. For antimicrobial derivatives, identifying the specific enzymes they inhibit will be crucial for understanding their spectrum of activity and potential for resistance development. The synthesis of novel derivatives with improved pharmacokinetic profiles and reduced off-target toxicity will also be a key step towards translating these promising compounds into clinical candidates.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to Base Efficacy in the Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Introduction: The Critical Role of Base Selection in Amide Synthesis
2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a pivotal intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its synthesis is a classic example of N-acylation, typically involving the reaction of 2-aminothiazole with chloroacetyl chloride.[2] While the reaction appears straightforward, the choice of base is a critical parameter that profoundly influences reaction kinetics, product yield, and purity.
The primary role of the base in this transformation is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] Failure to effectively scavenge this acid results in the protonation of the 2-aminothiazole's nucleophilic amino group, forming an unreactive ammonium salt and halting the reaction.[4] Furthermore, certain bases can actively participate in the reaction mechanism, functioning as nucleophilic catalysts to accelerate the acylation process.[5]
This guide provides a comprehensive comparison of commonly employed bases for this synthesis, supported by experimental data from the literature. We will delve into the mechanistic rationale behind base selection, present detailed experimental protocols, and offer expert recommendations to guide researchers in optimizing this crucial synthetic step.
Mechanistic Insight: More Than Just an Acid Scavenger
The acylation of 2-aminothiazole with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the desired amide and one equivalent of HCl.
Caption: General mechanism of N-acylation and acid neutralization.
Tertiary amine bases, such as pyridine and triethylamine (TEA), can play a dual role. They can react with the highly reactive chloroacetyl chloride to form a more potent acylating agent, an acylammonium salt (e.g., an acylpyridinium ion).[5] This intermediate is highly electrophilic and readily reacts with the 2-aminothiazole, regenerating the base catalyst in the process. This catalytic pathway often leads to faster reaction rates compared to when only an acid scavenging effect is present.
Comparative Analysis of Bases: Experimental Data
The efficacy of a base is determined by several factors including its strength, solubility in the reaction solvent, and potential for side reactions. We have compiled data from various sources to compare the performance of common inorganic and organic bases in this synthesis.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations & Key Insights | Reference(s) |
| Potassium Carbonate (K₂CO₃) | Chloroform | Reflux | - | - | A common, effective, and inexpensive inorganic base. Heterogeneous reaction. | [6] |
| Potassium Carbonate (K₂CO₃) | Toluene | Reflux | 3 | - | Good for higher temperature reactions. Easy removal by filtration. | [7] |
| Pyridine | Dry Pyridine | - | - | High | Pyridine acts as both the base and the solvent. Effective but can be difficult to remove during workup. | [8][9] |
| Triethylamine (TEA) | THF | 0 to RT | 12-24 | - | Standard organic base. Homogeneous reaction. Good for reactions at or below room temperature. | [10] |
| Triethylamine (TEA) | Benzene | Reflux | 2 | - | Effective in non-polar aromatic solvents. | [11] |
| Triethylamine (TEA) | Dioxane | 0-5 | 5-7 | - | Used for syntheses involving Schiff base intermediates, demonstrating versatility. | [12] |
| Triethylamine (TEA) | Ethanol | - | - | - | Demonstrates compatibility with protic solvents, though this is less common for acyl chlorides. | [13] |
Discussion: Choosing the Optimal Base for Your Application
The choice between an inorganic and an organic base is often the first decision point and depends on the desired reaction conditions and scale.
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃)
Expertise & Experience: Inorganic bases like potassium carbonate are a workhorse for large-scale industrial syntheses.[] Their primary advantages are low cost, high stability, and exceptionally straightforward work-up. Since they are solids with low solubility in common organic solvents like toluene or chloroform, the reaction mixture is heterogeneous. This necessitates efficient stirring but simplifies purification, as the base and the resulting potassium chloride salt can be easily removed by filtration.[7] While some might perceive heterogeneous reactions as slower, heating to reflux often provides sufficient energy to drive the reaction to completion in a reasonable timeframe.[7]
Trustworthiness: The use of an inorganic base is a self-validating system. The reaction's progress can be easily monitored by TLC, and the clean removal of the base by filtration ensures that it does not interfere with subsequent crystallization or purification steps. This often results in a cleaner crude product compared to methods using soluble organic bases.[]
-
Advantages: Inexpensive, easy to remove (filtration), generally leads to clean reactions.
-
Disadvantages: Poor solubility in organic solvents requires heating and/or vigorous stirring, potentially leading to longer reaction times.
Organic Bases (e.g., Triethylamine, Pyridine)
Expertise & Experience: Tertiary amines like triethylamine (TEA) and pyridine are favored for laboratory-scale synthesis where reaction speed and homogeneity are prioritized.[3] TEA is a stronger base than pyridine and is sterically hindered, making it a non-nucleophilic choice that primarily functions as an acid scavenger and catalyst activator.[15][16] Pyridine is less basic but can be a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[5][15] These bases are soluble in a wide range of aprotic solvents (DCM, THF, Dioxane), allowing for homogeneous reactions that can often proceed at lower temperatures, from 0 °C to room temperature.[10][12]
Trustworthiness: The protocol's validity rests on the complete removal of the organic base and its corresponding hydrochloride salt during work-up. This is typically achieved by aqueous washes with dilute acid (to remove excess TEA/pyridine) and then a base (like NaHCO₃ solution) to neutralize any remaining acid.[17] Incomplete removal can complicate purification and contaminate the final product.
-
Advantages: Soluble in organic solvents, enabling homogeneous reactions at lower temperatures. Can act as catalysts to increase reaction rates.
-
Disadvantages: More expensive and can be more difficult to remove from the reaction mixture. Requires aqueous work-up. Odor can be an issue (especially with pyridine).[18]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis using a representative base from each class.
Protocol 1: Synthesis using Potassium Carbonate (Inorganic Base)
Caption: Experimental workflow using an inorganic base (K₂CO₃).
-
Reagents & Equipment: 2-aminothiazole, chloroacetyl chloride, anhydrous potassium carbonate (K₂CO₃), toluene, round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Procedure: a. To a solution of 4-phenylthiazol-2-amine (1 equivalent) in dry toluene (approx. 15 mL per gram of amine), add anhydrous potassium carbonate (2 equivalents).[7] b. Stir the suspension vigorously. c. Add chloroacetyl chloride (1 equivalent) dropwise to the mixture at room temperature.[7] An exotherm may be observed. d. After the addition is complete, heat the reaction mixture to reflux for 3 hours, monitoring progress by TLC.[7]
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Dilute with a solvent like Dichloromethane (DCM) if needed to reduce viscosity.[7] c. Filter the solid K₂CO₃ and KCl byproduct and wash the filter cake with a small amount of the solvent. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Synthesis using Triethylamine (Organic Base)
Caption: Experimental workflow using an organic base (TEA).
-
Reagents & Equipment: 2-aminothiazole, chloroacetyl chloride, triethylamine (TEA), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
-
Procedure: a. Dissolve 2-aminothiazole (1 equivalent) in anhydrous THF in a round-bottom flask. b. Add anhydrous triethylamine (1.2 equivalents) and stir for 10-15 minutes.[10] c. Cool the solution to 0 °C in an ice bath. d. Prepare a solution of chloroacetyl chloride (1.1 equivalents) in a minimal amount of anhydrous THF. e. Add the chloroacetyl chloride solution dropwise to the stirred 2-aminothiazole solution at 0 °C.[10] f. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[10]
-
Work-up & Purification: a. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[10] b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). c. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
The synthesis of this compound is a fundamental transformation where the choice of base is a key determinant of success.
-
For scalability, cost-effectiveness, and ease of purification , an inorganic base like potassium carbonate in a solvent such as toluene or chloroform is highly recommended. The straightforward filtration-based work-up is a significant advantage in large-scale production.
-
For rapid, small-scale, or laboratory synthesis where reaction time is a priority, a soluble organic base like triethylamine in an aprotic solvent like THF or DCM is the preferred method. It allows for a homogeneous reaction at lower temperatures but requires a more involved aqueous work-up.
Ultimately, the optimal base is dictated by the specific constraints and goals of the synthesis. By understanding the mechanistic roles and practical trade-offs of each class of base, researchers can confidently select the most appropriate conditions to efficiently and cleanly produce this valuable chemical intermediate.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
A Comparative Guide to the Purity Validation of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide by Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (C₅H₅ClN₂OS) is a key building block in the synthesis of various biologically active compounds.[1] Ensuring its purity is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for purity validation, objectively comparing its performance against alternative analytical techniques and presenting the supporting data and protocols necessary for robust scientific practice.
The Principle of Purity: Why Elemental Composition Matters
The molecular formula of a compound is its fundamental identity. Elemental Analysis (EA) provides a direct, quantitative measure of this identity by determining the mass percentage of each element within a sample. For a pure compound like this compound, the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Chlorine (Cl) must align closely with the theoretical values derived from its molecular formula, C₅H₅ClN₂OS.
A significant deviation between experimental and theoretical values is a red flag, indicating the presence of impurities such as residual solvents, inorganic salts, or unreacted starting materials. Therefore, EA serves as a powerful, first-line defense in quality control, offering a macroscopic view of a sample's compositional integrity.[2]
The modern standard for CHNS analysis is high-temperature combustion.[3] The sample is combusted in a pure oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[4] Halogen determination often requires a separate combustion process followed by titrimetric or electrochemical detection.
Theoretical Elemental Composition of C₅H₅ClN₂OS (MW: 176.62 g/mol ) [5]
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 5 | 60.055 | 34.00% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.85% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.86% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.06% |
| Sulfur | S | 32.060 | 1 | 32.060 | 18.15% |
Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference, but direct measurement is more accurate.
Experimental Protocol: Purity Validation by Elemental Analysis
This protocol describes a self-validating system for determining the purity of this compound. Trustworthiness is established through meticulous sample preparation, instrument calibration, and data interpretation based on internationally accepted criteria.
Objective:
To quantitatively determine the elemental composition (C, H, N, S, Cl) of a this compound sample and assess its purity by comparing the results to theoretical values.
Instrumentation:
-
CHNS Elemental Analyzer (e.g., Elementar vario MICRO cube, PerkinElmer 2400 Series II).
-
Halogen Analyzer or combustion system with a potentiometric titrator.
-
Microbalance (readable to at least 0.001 mg).
-
Vacuum oven.
-
Mortar and pestle (agate or porcelain).
Step-by-Step Methodology:
-
Sample Preparation (The Foundation of Accuracy):
-
Causality: Inaccurate results often originate from non-homogenous or moist samples.[6] Drying to a constant weight is crucial as residual water will artificially inflate hydrogen and oxygen percentages.
-
Protocol:
-
Place approximately 50-100 mg of the sample in a clean, tared vial.
-
Dry the sample in a vacuum oven at 40-50°C for 4-6 hours, or until a constant weight is achieved.
-
Transfer the dried sample to a desiccator to cool to room temperature.
-
Gently grind the sample to a fine, uniform powder using a clean mortar and pestle to ensure homogeneity.
-
-
-
Instrument Calibration (Ensuring Trustworthiness):
-
Causality: The instrument's response must be calibrated against a certified reference material with a known, stable elemental composition. This ensures the measurements are traceable and accurate.
-
Protocol:
-
Calibrate the CHNS analyzer using a standard such as Acetanilide or Sulfanilamide.
-
Perform a multi-point calibration by analyzing 3-5 different weights of the standard to establish a linear response curve.
-
Calibrate the halogen analyzer using a standard such as Chlorobenzoic Acid.
-
-
-
Sample Analysis:
-
Causality: Weighing a small sample (1-3 mg) requires a high-precision microbalance. The small sample size is a hallmark of modern microanalysis.[2] Analysis in triplicate provides statistical confidence in the result.
-
Protocol:
-
On the microbalance, accurately weigh 1-3 mg of the prepared sample into a tin (for CHNS) or silver (for Cl) capsule.
-
Seal the capsule securely to ensure no sample is lost.
-
Analyze a blank (empty capsule) to zero the instrument.
-
Analyze a calibration standard to verify the calibration is still valid.
-
Analyze the sample capsules. Perform the analysis in triplicate (n=3).
-
-
-
Data Interpretation and Purity Assessment:
-
Causality: The universally accepted criterion for confirming the purity of a small organic molecule via EA is that the experimental values for each element must be within ±0.4% of the theoretical values.[1][7] This tolerance accounts for the inherent, minor variability of the combustion method.
-
Analysis:
-
Calculate the mean and standard deviation for the percentage of each element from the triplicate runs.
-
Compare the mean experimental value for each element to the theoretical value.
-
Purity Confirmation: The sample is considered pure if all determined elemental percentages fall within the ±0.4% acceptance window.
-
-
Sample Data and Interpretation:
| Element | Theoretical % | Experimental % (Mean, n=3) | Difference | Pass/Fail (±0.4%) |
| C | 34.00 | 33.85 | -0.15 | Pass |
| H | 2.85 | 2.91 | +0.06 | Pass |
| N | 15.86 | 15.79 | -0.07 | Pass |
| S | 18.15 | 18.25 | +0.10 | Pass |
| Cl | 20.07 | 19.89 | -0.18 | Pass |
A Comparative Framework: Elemental Analysis vs. Orthogonal Methods
No single analytical technique can provide a complete picture of purity. A robust validation strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles.[8] This approach provides a self-validating system where the weaknesses of one method are covered by the strengths of another.
| Technique | Principle of Separation/Detection | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | High-temperature combustion and gas detection.[9] | Absolute elemental composition (%C, H, N, S, Cl). | Confirms empirical formula; detects inorganic impurities and residual solvents; primary method. | Does not detect isomeric impurities; low sensitivity for trace organic impurities. |
| HPLC (UV Detection) | Differential partitioning between mobile and stationary phases (polarity).[10] | Relative purity (Area %); detects and quantifies non-volatile organic impurities. | High sensitivity and resolution; excellent for routine quality control of known impurities.[11] | Requires a chromophore for UV detection; relative purity can be misleading without response factors. |
| qNMR Spectroscopy | Nuclear spin transitions in a magnetic field.[12] | Absolute purity and structural confirmation; quantifies without a specific reference standard. | Primary analytical method; provides structural information on impurities; highly accurate. | Lower sensitivity than HPLC; requires specialized equipment and expertise; higher cost. |
| LC-MS | Separation by polarity combined with mass-to-charge ratio detection.[13] | Detects and identifies impurities by mass; provides molecular weight information. | Highly specific and sensitive; powerful for identifying unknown impurities. | Quantitative analysis can be complex; response varies between compounds. |
An Integrated Strategy for Unambiguous Purity Validation
Relying solely on elemental analysis could be misleading. For instance, an isomeric impurity would have the identical elemental composition and go undetected. Conversely, HPLC might miss an impurity that lacks a UV chromophore. A truly authoritative purity assessment integrates multiple techniques in a logical sequence.
This integrated workflow represents the gold standard. It begins by confirming the molecule's identity (NMR, MS), then uses elemental analysis to validate its fundamental composition, and finally employs chromatographic techniques (HPLC, GC) to profile and quantify specific types of impurities.[14] This multi-faceted approach provides the highest degree of confidence, ensuring that the material is suitable for its intended use in high-stakes research and development environments.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mt.com [mt.com]
- 3. azom.com [azom.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. uspbpep.com [uspbpep.com]
- 9. measurlabs.com [measurlabs.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmaceutical Analytical Impurities [usp.org]
Comparative Docking Analysis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives in Kinase Active Sites: A Guide for Researchers
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide derivatives against therapeutically relevant kinase active sites. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical scaffold as a source of novel kinase inhibitors. We will delve into the rationale behind experimental choices, provide a detailed, self-validating protocol, and present a template for data analysis and interpretation, all grounded in scientific literature.
Introduction: The Rationale for Targeting Kinases with Thiazole Derivatives
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This has established them as a major class of drug targets.[1] The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5][6] The thiazole ring, in particular, is a common feature in many clinically approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site.[5] This guide will focus on the in-silico evaluation of a library of hypothetical this compound derivatives against two well-established kinase targets: p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer and inflammation.[7][8][9]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[10][11] A well-designed docking protocol is crucial for generating reliable and reproducible results.[10][12][13] The following protocol outlines a robust workflow for the comparative docking of our thiazole derivatives.
Ligand Preparation
The initial step involves the generation and preparation of the 3D structures of the this compound derivatives.
-
Step 1: 2D Structure Generation. Draw the 2D structures of the core scaffold and its derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Step 2: 3D Structure Conversion and Energy Minimization. Convert the 2D structures to 3D and perform energy minimization using a suitable molecular mechanics force field (e.g., MMFF94).[14] This step is crucial for obtaining a low-energy, stable conformation of the ligands.[10]
-
Step 3: Ligand File Preparation. Save the prepared ligand structures in a suitable format (e.g., .mol2 or .pdbqt) for use in the docking software. Ensure that correct atom types and charges are assigned.
Protein Preparation
The quality of the protein structure is paramount for a successful docking study.[15]
-
Step 1: Protein Structure Retrieval. Obtain the crystal structures of the target kinases, p38 MAP kinase and VEGFR-2, from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 1A9U (p38 MAP kinase) and 1YWN (VEGFR-2). These structures should ideally be co-crystallized with a known inhibitor to define the active site.
-
Step 2: Protein Cleaning and Preparation. Remove water molecules, co-factors, and any existing ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, especially histidines. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.
-
Step 3: Active Site Definition. Define the binding site for docking. This is typically done by creating a grid box centered around the co-crystallized ligand or by selecting the amino acid residues known to be in the active site.[10]
Molecular Docking Simulation
-
Step 1: Docking Software Selection. Choose a well-validated docking program. For this guide, we will refer to the general principles applicable to software like AutoDock Vina, Glide, or GOLD.
-
Step 2: Docking Protocol Validation. Before docking the derivative library, it is essential to validate the docking protocol.[10][16] This is achieved by redocking the co-crystallized ligand back into the active site of the protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[16]
-
Step 3: Docking Execution. Dock the prepared library of this compound derivatives into the defined active sites of both p38 MAP kinase and VEGFR-2. It is advisable to generate multiple binding poses for each ligand.
Post-Docking Analysis and Visualization
-
Step 1: Scoring and Ranking. Analyze the docking results based on the scoring function of the software, which estimates the binding affinity (e.g., in kcal/mol). Rank the derivatives based on their docking scores for each kinase.
-
Step 2: Interaction Analysis. Visualize the binding poses of the top-ranked derivatives using molecular visualization software like PyMOL or Discovery Studio.[17] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues in the active site.
-
Step 3: Comparative Analysis. Compare the binding modes and interactions of the derivatives in the active sites of p38 MAP kinase and VEGFR-2 to identify potential selectivity determinants.
Caption: Experimental workflow for comparative molecular docking.
Hypothetical Results: A Comparative Analysis
For the purpose of this guide, we will present a hypothetical set of results for five this compound derivatives (Derivative 1-5) docked against p38 MAP kinase and VEGFR-2. A known inhibitor for each kinase (SB203580 for p38 and Sorafenib for VEGFR-2) is included as a positive control.[8][14]
| Compound | p38 Docking Score (kcal/mol) | p38 Key Interactions (Amino Acid Residues) | VEGFR-2 Docking Score (kcal/mol) | VEGFR-2 Key Interactions (Amino Acid Residues) |
| Derivative 1 | -8.5 | H-bond: Met109, Gly110; Hydrophobic: Leu75, Val83 | -7.2 | H-bond: Cys919; Hydrophobic: Val848, Leu889 |
| Derivative 2 | -9.2 | H-bond: Met109, Lys53; Hydrophobic: Leu108, Ile105 | -8.1 | H-bond: Cys919, Asp1046; Hydrophobic: Leu840, Val916 |
| Derivative 3 | -7.8 | H-bond: Gly110; Hydrophobic: Val38, Leu167 | -8.9 | H-bond: Cys919, Glu885; Hydrophobic: Leu1035, Phe1047 |
| Derivative 4 | -9.5 | H-bond: Met109, Ser154; Hydrophobic: Leu75, Thr106 | -7.5 | H-bond: Asp1046; Hydrophobic: Val899, Ala866 |
| Derivative 5 | -8.9 | H-bond: Met109, Gly110; Hydrophobic: Leu108, Val157 | -9.3 | H-bond: Cys919, Asp1046; Hydrophobic: Leu840, Phe918 |
| SB203580 | -10.1 | H-bond: Met109, Gly110; Hydrophobic: Leu75, Thr106 | - | - |
| Sorafenib | - | - | -10.5 | H-bond: Cys919, Asp1046; Hydrophobic: Leu840, Phe1047 |
Discussion and Interpretation: Unraveling Structure-Activity Relationships
The hypothetical results in the table above provide a basis for a detailed structure-activity relationship (SAR) analysis.
-
Binding Affinity: Derivatives 2 and 4 show the highest predicted binding affinities for p38 MAP kinase, comparable to the known inhibitor SB203580. Similarly, Derivatives 3 and 5 exhibit the best docking scores for VEGFR-2, approaching the affinity of Sorafenib.
-
Key Interactions: The analysis of binding modes reveals crucial interactions. For p38, hydrogen bonds with the hinge region residues Met109 and Gly110 appear to be critical for potent inhibition, a common feature for many p38 inhibitors.[18] For VEGFR-2, interactions with the hinge residue Cys919 and the DFG-out motif residue Asp1046 are consistently observed in the high-scoring derivatives, which is characteristic of type II kinase inhibitors like Sorafenib.[19]
-
Selectivity: A comparative analysis can shed light on selectivity. For instance, Derivative 2 shows a preference for p38, while Derivative 3 appears to be more selective for VEGFR-2. The specific substitutions on the this compound scaffold are likely responsible for these differences in binding affinity and selectivity. For example, a bulky hydrophobic group at a certain position might favor the larger hydrophobic pocket of p38, while a group capable of forming a hydrogen bond with the DFG-out conformation might enhance VEGFR-2 affinity.
Caption: Ligand-protein interactions in a kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico approach for the comparative analysis of this compound derivatives as potential kinase inhibitors. The hypothetical results demonstrate how molecular docking can be a valuable tool for prioritizing compounds for synthesis and biological evaluation. The identified high-scoring derivatives with favorable interaction profiles represent promising starting points for further optimization.
Future work should focus on:
-
Synthesis and In Vitro Kinase Assays: The prioritized derivatives should be synthesized and their inhibitory activity against p38 MAP kinase and VEGFR-2 should be determined experimentally.
-
Cell-Based Assays: Active compounds should be evaluated in relevant cancer or inflammatory cell lines to assess their cellular potency and mechanism of action.
-
Further SAR Exploration: The experimental data can be used to refine the computational models and guide the design of new derivatives with improved potency and selectivity.
By integrating computational and experimental approaches, the potential of the this compound scaffold as a source of novel and effective kinase inhibitors can be fully realized.
References
- 1. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
This document provides essential, procedural guidance for the safe handling and disposal of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS No. 5448-49-7). As drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to provide a clear, logical, and scientifically-grounded framework for managing waste streams containing this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of intrinsic safety and responsibility.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated organic compound whose hazard profile necessitates cautious handling and specific disposal pathways. The primary risks are associated with its acute toxicity and irritant properties.[1] The chloroacetamide functional group is the principal determinant of its hazardous characteristics.
All waste and contaminated materials associated with this compound must be treated as hazardous. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[2][3][4][5]
Table 1: GHS Hazard Classification for this compound | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Danger | H302: Harmful if swallowed | | Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin | | Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | | Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage | | Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled | | Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation | Source: Aggregated GHS information from PubChem.[1]
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)
Before handling the pure compound or any associated waste, ensuring adequate personal protection is mandatory. The selection of PPE is directly informed by the compound's hazard profile, particularly its dermal and respiratory risks.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as the compound is harmful if absorbed through the skin and causes irritation.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Skin and Body | Lab coat. | Prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[7] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Mitigates the risk of inhaling dust or aerosols, which are harmful and can cause respiratory irritation.[1][2][3] |
Step-by-Step Disposal Protocol: From Generation to Collection
The guiding principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[8][9][10] Mixing waste streams can complicate disposal, increase costs, and create unforeseen chemical hazards.[10][11]
Step 1: Waste Identification and Segregation
-
Grossly Contaminated Waste: This includes un-used or expired pure compounds, reaction residues, and concentrated solutions. These must be collected in a dedicated "Halogenated Organic Waste" container.
-
Trace Contaminated Solid Waste: This category includes contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels from spill cleanup. These items should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[4]
-
Contaminated Labware: Reusable glassware should be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) should be performed in a fume hood. This rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" liquid container. After the initial rinse, the glassware can be washed using standard laboratory procedures.
Step 2: Container Selection and Labeling
-
Compatibility: Waste must be stored in containers made of compatible material with tightly fitting screw caps.[8][12]
-
Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added.[9][13] The label must include:
-
Container Management: Keep waste containers closed at all times except when actively adding waste.[9][10][13] Store containers in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]
Step 3: Managing Spills
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the spill: Use absorbent pads or other inert materials to prevent it from spreading.
-
Collection: Carefully sweep up solid material or absorb liquids. Avoid creating dust.[6]
-
Disposal: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Adhere to all local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA).[3][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and handling of waste streams containing this compound.
References
- 1. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Handling novel or specialized chemical reagents requires a deep understanding of not just the procedural steps, but the fundamental principles of safety that underpin them. This guide provides a comprehensive operational plan for the safe handling of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, to manage this substance with the highest degree of safety, ensuring both personal protection and data integrity.
Foundational Safety: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, a conservative approach based on its chemical structure and available data for related compounds is critical. The primary determinants of its hazardous characteristics are the chloroacetamide functional group and the thiazole ring system.
Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provides a clear directive on the potential risks.[1]
| Hazard Class | GHS Hazard Statement | Causality and Implication for Researchers |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous hand hygiene.[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or chemical burns. Prolonged or repeated contact may lead to more severe skin damage.[1][2][3][4] |
| Serious Eye Damage | H318: Causes serious eye damage | This is a critical risk. Splashes or aerosol contact could lead to irreversible eye damage. Standard safety glasses are insufficient; chemical splash goggles are mandatory.[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhaling dust or aerosols can cause respiratory irritation and potential systemic toxicity. All handling of solids should be performed in a certified chemical fume hood to minimize this risk.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Beyond systemic toxicity, inhalation can directly irritate the respiratory tract, causing symptoms like coughing or shortness of breath.[2][3][4] |
This table synthesizes GHS data for this compound. A conservative approach also considers hazards from the closely related 2-chloroacetamide, which include potential skin sensitization (H317) and suspected reproductive toxicity (H361).[5][6]
Core Directive: Multi-Layered PPE Strategy
A multi-layered approach to PPE is mandatory to create redundant barriers against exposure. The specific level of PPE required is dictated by the procedure being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully-buttoned, flame-resistant lab coat | Required: Work within a certified chemical fume hood. |
| Conducting Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Fully-buttoned, flame-resistant lab coat | Required: Work within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves | Chemical-resistant apron over a lab coat | Full-face respirator with appropriate particulate/organic vapor cartridges if outside a fume hood.[7][8] |
Eye and Face Protection: The Non-Negotiable Barrier
Given the risk of serious eye damage[1], eye protection is paramount.
-
Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[6][7]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers, purifications, reaction workups), a face shield must be worn in conjunction with chemical splash goggles.[9]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure.[1] Proper glove selection and technique are critical.
-
Glove Selection: Nitrile or neoprene gloves are recommended for incidental contact.[10] Always inspect gloves for tears or pinholes before use.
-
Double-Gloving: For handling concentrated solutions or the solid compound, double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Proper Technique: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection: Shielding from Spills and Splashes
-
Standard Use: A clean, flame-resistant lab coat, kept fully buttoned, is the minimum requirement.[11]
-
Additional Protection: For larger-scale operations or when cleaning spills, a chemical-resistant apron should be worn over the lab coat.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3][5]
Respiratory Protection: The Primary Role of Engineering Controls
The most effective way to prevent inhalation exposure is to use the compound within a certified chemical fume hood.[6][11]
-
Primary Control: All weighing, solution preparation, and reaction setups must be conducted inside a fume hood to capture dust and vapors at the source.
-
Secondary Control: If, under exceptional circumstances, work must be done where dust or aerosols could be generated outside a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a combination of organic vapor/particulate cartridges is required.[6][8]
Operational Plan: Spill Management Protocol
In the event of a spill, a calm and procedural response is essential. All personnel should be familiar with this workflow.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.[6][7]
-
Don PPE: Before re-entering the area, don the appropriate spill-response PPE as detailed in the table above.
-
Containment: Prevent the spill from spreading. For solid spills, do not use a dry brush, as this can generate dust.
-
Cleanup: Carefully sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste.[6] If appropriate, moisten first to prevent dusting.[9] Clean the affected area with soap and water, collecting all cleaning materials as hazardous waste.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Dispose: Dispose of the sealed container and all contaminated materials (including gloves and wipes) as hazardous chemical waste according to institutional and local regulations.[6][11]
Caption: Logical workflow for safe chemical spill response.
Emergency First Aid Procedures
Immediate and correct first aid can significantly mitigate the effects of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately.[5] Rinse the affected skin area with plenty of soap and water.[2][12] If irritation or a rash occurs, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][7][12] If breathing is difficult or irregular, provide artificial respiration or oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[6][7] Never give anything by mouth to an unconscious person.[3][7] Call a poison control center or doctor immediately.[5][6]
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.[11]
-
Chemical Waste: The compound itself and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, weighing papers, and spill cleanup materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.[11]
-
Empty Containers: "Empty" containers are never truly empty and retain chemical residue. They must be sealed and disposed of as hazardous waste. Do not rinse them into the sewer system.[11]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
